Impurity C of Calcitriol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-(3,5-dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPRRXRNSGAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Formation of pre-Calcitriol PTAD Adduct: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction between pre-calcitriol, the thermally-induced isomeric precursor of calcitriol (the hormonally active form of Vitamin D3), and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a classic example of a Diels-Alder cycloaddition. This reaction is of significant interest in the field of vitamin D research and drug development, primarily for the derivatization of vitamin D analogs to enhance their analytical detection and for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a detailed overview of the mechanism of formation of the pre-calcitriol PTAD adduct, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.
Mechanism of Formation
The formation of the pre-calcitriol PTAD adduct proceeds via a [4+2] cycloaddition, a type of pericyclic reaction. In this reaction, the conjugated diene system of pre-calcitriol reacts with the dienophile, PTAD.
Key Mechanistic Steps:
-
Conformational Requirement: Pre-calcitriol exists in equilibrium between different conformers. For the Diels-Alder reaction to occur, the C6-C7 bond must be in a cisoid, or s-cis, conformation, which brings the C5-C7 diene into the correct geometry for cycloaddition.
-
Concerted Cycloaddition: The reaction is concerted, meaning that the new sigma bonds between the diene (pre-calcitriol) and the dienophile (PTAD) are formed in a single transition state. This involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Stereoselectivity: The reaction is highly stereoselective. The dienophile, PTAD, can approach the diene from either the α-face (bottom) or the β-face (top) of the steroid ring system. The approach from the less sterically hindered α-face is generally favored, leading predominantly to the α-adduct. The reaction results in the formation of two new stereocenters at the points of attachment, leading to the potential for (R) and (S) isomers.[1]
-
Regioselectivity: The reaction is regioselective, with the cycloaddition occurring specifically across the 5,7-diene of the pre-calcitriol molecule.
Below is a DOT script representation of the reaction mechanism.
Caption: Diels-Alder reaction between pre-Calcitriol and PTAD.
Quantitative Data
The reaction between vitamin D metabolites and PTAD is rapid and proceeds to a high yield, which is why it is widely used for derivatization in analytical chemistry.[2]
| Parameter | Value | Reference |
| Reaction Type | [4+2] Diels-Alder Cycloaddition | General Organic Chemistry Principles |
| Reactants | pre-Calcitriol (Diene), 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | [2] |
| Solvent | Acetonitrile | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Reaction Time | >99% completion in 1 hour | [2] |
| Half-life (t1/2) | ~8 minutes for 1α,25(OH)2D3 | [2] |
| Yield | Quantitative (>99%) | [2] |
| Stereochemistry | Forms (R) and (S) isomers, predominantly the α-adduct | [1] |
Experimental Protocols
The following is a generalized protocol for the synthesis of the pre-calcitriol PTAD adduct, adapted from analytical derivatization procedures.[1][2][3] For preparative scale, optimization of reactant ratios and purification methods would be necessary.
Materials:
-
pre-Calcitriol
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous Acetonitrile
-
Reaction vial
-
Stirring apparatus
-
Nitrogen or Argon gas supply for inert atmosphere
Procedure:
-
Preparation of Reactants:
-
Dissolve a known quantity of pre-calcitriol in anhydrous acetonitrile in a reaction vial to a desired concentration (e.g., 1 mg/mL).
-
Prepare a solution of PTAD in anhydrous acetonitrile. A slight molar excess of PTAD (e.g., 1.1 to 1.5 equivalents) is typically used to ensure complete reaction of the pre-calcitriol. A common concentration for the PTAD solution is 0.25-0.5 mg/mL.[3][4]
-
-
Reaction:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the PTAD solution to the pre-calcitriol solution with stirring.
-
Allow the reaction to proceed at room temperature for at least 1 hour to ensure completion.[2][3] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification (for preparative scale):
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pre-calcitriol PTAD adduct from any unreacted PTAD and byproducts.
-
-
Characterization:
-
The purified adduct should be characterized by standard spectroscopic methods:
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and stereochemistry of the adduct.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
-
The following diagram outlines the general experimental workflow.
References
- 1. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Synthesis of Calcitriol and the Formation of a Triazolidinedione Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a common semi-synthetic route to Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3. It outlines the key chemical transformations, provides representative experimental protocols, and discusses the formation and analytical detection of a critical process-related impurity, the pre-Calcitriol PTAD adduct. This impurity, often colloquially referred to as a "triazoline" adduct, arises from alternative synthetic strategies that use 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a protecting group.
The Synthesis of Calcitriol: A Semi-Synthetic Approach from Vitamin D2
The industrial production of Calcitriol is a complex undertaking that requires precise control over stereochemistry and the protection of a labile triene system. A robust and scalable semi-synthetic strategy starting from the readily available Vitamin D2 (ergocalciferol) is commonly employed. This approach involves four key stages: 1) protection and isomerization of the triene system, 2) oxidative cleavage and modification of the side chain, 3) introduction of the 1α-hydroxyl group, and 4) deprotection and final isomerization to yield Calcitriol.[1]
Overall Synthetic Strategy
The pathway begins with the protection of the (5Z,7E)-triene system of Vitamin D2 via a reversible [4+2] cycloaddition with sulfur dioxide (SO2). This protection facilitates the subsequent harsh oxidative conditions needed for side-chain cleavage and prevents unwanted side reactions. Following modification of the side chain to introduce the 25-hydroxy group and stereoselective 1α-hydroxylation, the synthesis concludes with the thermal removal of the SO2 protecting group and a triplet-sensitized photoisomerization to establish the final bioactive (5Z,7E)-triene configuration of Calcitriol.[1]
Experimental Protocols
The following protocols are representative of a semi-synthesis of Calcitriol from Vitamin D2.[1]
Step 1: Protection of Vitamin D2 and Silylation
-
Reaction: Vitamin D2 is dissolved in dichloromethane at -10°C, and liquid sulfur dioxide is added. The reaction mixture is stirred to form the SO2 adduct. Subsequently, the hydroxyl group at C3 is protected by adding imidazole and tert-butyldimethylsilyl chloride (TBSCl) in DMF, and the reaction proceeds overnight at room temperature.
Step 2: Oxidative Cleavage of the Side Chain
-
Reaction: The protected SO2 adduct is dissolved in a 3:1 mixture of dichloromethane and methanol and cooled to -10°C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched, and the resulting C22-aldehyde is isolated after workup.
Step 3: Side-Chain Elongation
-
Reaction: The C22-aldehyde is subjected to a Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester. This ester then undergoes a nickel(0)-mediated conjugate addition followed by a Grignard reaction with methylmagnesium bromide to construct the complete C25-hydroxylated side chain, yielding a key hub intermediate.
Step 4: 1α-Hydroxylation
-
Reaction: The 3β-TBS-protected intermediate is dissolved in a mixture of dichloromethane and methanol. N-methylmorpholine N-oxide (NMO) and selenium dioxide are added, and the mixture is heated to introduce the hydroxyl group at the 1α position regio- and stereoselectively.
Step 5: Deprotection and Isomerization
-
Reaction: The SO2 protecting group is removed by refluxing the 1α-hydroxylated intermediate in ethanol with sodium bicarbonate. The silyl protecting groups are then cleaved using tetrabutylammonium fluoride (TBAF) in THF to yield trans-Calcitriol.
-
Final Step: The final bioactive (5Z,7E)-triene is formed by photoisomerization of trans-Calcitriol using a triplet sensitizer (e.g., 9-acetylanthracene) and a high-pressure mercury lamp, followed by recrystallization from methyl formate.
Quantitative Data: Reaction Yields
| Step # | Transformation | Starting Material | Product | Reported Yield (%) |
| 1-3 | Overall sequence | Vitamin D2 | Hub Intermediate (18) | ~19% |
| 4 | Grignard Reaction | Hub Intermediate (18) | 25-OH Intermediate | 86% |
| 5 | Silyl Deprotection | 25-OH Intermediate | Crystalline Triol (26) | 81% |
| 6 | Photoisomerization | Crystalline Triol (26) | Calcitriol (1) | 60% |
| - | Overall (from Hub) | Hub Intermediate (18) | Calcitriol (1) | ~42% |
Table adapted from data presented by Tang et al. (2024).[1]
Formation of the Triazolidinedione Impurity
While the synthesis described above utilizes SO2 for triene protection, alternative synthetic strategies for Calcitriol and other Vitamin D analogs employ dienophiles, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), for the same purpose.[2] The resulting adduct is typically carried through several synthetic steps before the triene is regenerated in a retro-Diels-Alder reaction. If this deprotection step is incomplete, or if PTAD is used for analytical derivatization, the pre-Calcitriol PTAD adduct can remain as an impurity in the final active pharmaceutical ingredient (API).[3] This compound is listed as a specified impurity in major pharmacopeias.
Mechanism of Formation: Diels-Alder Reaction
The formation of the adduct is a classical [4+2] cycloaddition, or Diels-Alder reaction. The (6Z)-s-cis diene of the pre-Calcitriol molecule acts as the diene component, and the electron-deficient N=N double bond of PTAD acts as the dienophile. The reaction is concerted and stereospecific, proceeding through a single cyclic transition state to form a stable six-membered ring, effectively protecting the sensitive conjugated triene system.[2][4]
Analytical Methods for Impurity Detection
Ensuring the purity of Calcitriol API requires robust analytical methods capable of separating and quantifying the active ingredient from structurally similar impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with UV or mass spectrometry detectors, is the standard technique for this purpose.[5][6]
Experimental Protocol: RP-HPLC Method
The following is a representative protocol for the analysis of Calcitriol and its related substances, including isomers and potential adducts.
-
Instrumentation: A high-performance liquid chromatography system equipped with a UV-Vis or Diode Array Detector (DAD). For higher sensitivity and structural confirmation, a tandem mass spectrometer (LC-MS/MS) can be used.[5]
-
Sample Preparation: The Calcitriol soft capsule contents or API is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a known concentration. The solution is filtered through a 0.45 µm filter prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is typically used (e.g., Symmetry C18, 4.6 mm × 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water or water with 0.1% formic acid) and an organic phase (e.g., acetonitrile and/or methanol) is common.[5][6][7]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[8]
-
Detection: UV detection is set at the absorbance maximum of the triene system, approximately 265 nm.[7]
-
Injection Volume: 10 - 20 µL.[8]
-
Quantitative Data: Analytical Parameters
The performance of the analytical method is validated to ensure it is fit for purpose. For impurity methods, key parameters include the limit of detection (LOD) and limit of quantitation (LOQ).
| Parameter | Analyte | Typical Value | Reference |
| Column | - | C18, 4.6 x 250 mm, 5 µm | [6] |
| Mobile Phase | - | Water-Acetonitrile-Methanol (Gradient) | [6] |
| Detection | - | UV at 265 nm | [7] |
| Linear Range | Calcitriol | 0.17 - 1.36 µg/mL | [6] |
| LOD | Calcitriol | ~40 ng/mL | [6] |
| LOQ | Calcitriol | ~140 ng/mL | [6] |
| Retention Time | PTAD-derivatized Calcitriol | 8.36 min (LC-MS/MS) | [5] |
Note: Retention times are highly method-dependent and should be determined experimentally.
Conclusion
The synthesis of Calcitriol is a challenging multi-step process that demands careful control of reaction conditions to ensure high purity of the final product. The semi-synthetic route from Vitamin D2 provides a scalable and robust manufacturing process. While various synthetic strategies exist, each carries the risk of generating specific process-related impurities. The pre-Calcitriol PTAD adduct is a critical impurity associated with syntheses that use PTAD as a protecting group. Its formation via a Diels-Alder reaction is well-understood. The control and monitoring of such impurities are paramount for ensuring the safety and efficacy of the final drug product, necessitating the use of highly sensitive and validated analytical techniques like RP-HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. US5457245A - Process for preparation of calcitriol lactone and related intermediates - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Physicochemical Characterization of Calcitriol Impurity C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of Calcitriol Impurity C, a known impurity in the synthesis of the active Vitamin D metabolite, Calcitriol. This document outlines its chemical properties, and provides detailed, synthesized experimental protocols for its analysis and characterization, catering to the needs of researchers and professionals in drug development.
Physicochemical Properties
Calcitriol Impurity C, also known by its synonyms "Triazoline Adduct of pre-Calcitriol" and "pre-Calcitriol PTAD Adduct", is a significant process-related impurity that requires careful monitoring and control during the manufacturing of Calcitriol.[] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Chemical Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione | [] |
| Synonyms | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) | [] |
| CAS Number | 86307-44-0 | [][2] |
| Molecular Formula | C₃₅H₄₉N₃O₅ | [][2] |
| Molecular Weight | 591.78 g/mol | [][2] |
| Appearance | White to Off-White Solid | [] |
| Melting Point | >130 °C (decomposition) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |
| Predicted Relative Density | 1.27 g/cm³ | [3] |
| Purity | >98% | [] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and analytical characterization of Calcitriol Impurity C. These protocols are synthesized from established methods for the analysis of Calcitriol and its related impurities.
Synthesis of Calcitriol Impurity C
Calcitriol Impurity C is formed as a Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). A general procedure for its synthesis is as follows:
-
Precursor Preparation : Pre-Calcitriol is dissolved in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Diels-Alder Reaction : A solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in the same solvent is added dropwise to the pre-Calcitriol solution at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Purification : The resulting mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield Calcitriol Impurity C.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method can be employed for the determination of the purity of Calcitriol Impurity C and for monitoring its presence in Calcitriol drug substances.
-
Instrumentation : A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Alternatively, a Newcrom R1 column can be utilized for the separation of Calcitriol and its impurities.[4]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile, methanol, and water is typically effective.[5] For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid should be used instead of non-volatile acids like phosphoric acid.[4]
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Column Temperature : Maintained at a constant temperature, for example, 25°C.
-
Detection : UV detection at a wavelength of approximately 264 nm, which is the maximum absorption for Calcitriol and its related substances.[6]
-
Sample Preparation : The sample is dissolved in a suitable diluent, such as methanol or the mobile phase, to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of Calcitriol Impurity C, especially at low levels.
-
Chromatographic Conditions : Similar to the HPLC method described above, using MS-compatible mobile phases.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization : Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Data Acquisition : Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition. The precursor ion would be the protonated molecule [M+H]⁺ of Calcitriol Impurity C.
-
Method Validation : The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the definitive structural confirmation of Calcitriol Impurity C.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : The purified impurity is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments :
-
¹H NMR : To determine the proton environment in the molecule.
-
¹³C NMR : To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the overall structure.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of Calcitriol Impurity C.
References
- 2. Calcitriol EP Impurity C1 | CAS No- 86307-44-0 | Simson Pharma Limited [simsonpharma.com]
- 3. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 4. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Calcitriol Impurity C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D, is a critical hormone regulating calcium and phosphate homeostasis. In the synthesis and manufacturing of calcitriol, various impurities can arise, which require rigorous identification and characterization to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C is a known process-related impurity that necessitates close monitoring. This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to the characterization of Calcitriol Impurity C.
Calcitriol Impurity C is chemically identified as the (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][][2][3]triazolo[1,2-a]cinnoline-1,3(2H)-dione, also known as the triazoline adduct of pre-calcitriol. Its formation is associated with the reaction of a dienophile with the triene system of a calcitriol precursor.
Physicochemical Properties
A summary of the key physicochemical properties of Calcitriol Impurity C is presented in Table 1.
| Property | Value |
| Chemical Formula | C₃₅H₄₉N₃O₅ |
| Molecular Weight | 591.78 g/mol |
| CAS Number | 86307-44-0 |
| Appearance | White to Off-White Solid |
Spectroscopic Characterization
The structural elucidation and confirmation of Calcitriol Impurity C rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of Calcitriol Impurity C. Both ¹H and ¹³C NMR are essential for unambiguous assignment of all protons and carbons in the molecule.
Experimental Protocol (General):
-
Sample Preparation: A precisely weighed sample of Calcitriol Impurity C is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize interference with the analyte signals.
-
Instrument: A high-resolution NMR spectrometer (typically 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To confirm the structure and assign complex signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
While specific chemical shift values are proprietary, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, olefinic protons, and numerous aliphatic protons of the steroid backbone and side chain. The ¹³C NMR spectrum will similarly display signals corresponding to the carbonyl groups of the triazolinedione moiety, aromatic carbons, and the aliphatic carbons of the complex ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Calcitriol Impurity C, further confirming its identity.
Experimental Protocol (General - LC-MS/MS):
-
Chromatographic Separation: The sample is first injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the impurity from other components. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives like formic acid is commonly used.
-
Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized molecules are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).
-
MS Scan: A full scan MS spectrum is acquired to determine the molecular weight of the impurity. The protonated molecule [M+H]⁺ is typically observed.
-
MS/MS Fragmentation: To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected and fragmented, and the resulting product ions are analyzed.
The expected mass spectrum would show a prominent ion corresponding to the molecular weight of Calcitriol Impurity C (591.78).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can provide information about the chromophores present in the molecule.
Experimental Protocol (General):
-
Sample Preparation: A solution of Calcitriol Impurity C of known concentration is prepared in a UV-transparent solvent (e.g., ethanol, methanol).
-
Analysis: The UV-Vis spectrum is recorded over a suitable wavelength range (e.g., 200-400 nm).
The UV-Vis spectrum of Calcitriol Impurity C is expected to show absorption maxima characteristic of the electronic transitions within the phenyl and triazolinedione moieties.
Analytical Workflow
The general workflow for the spectroscopic analysis of a pharmaceutical impurity like Calcitriol Impurity C is depicted in the following diagram.
Caption: General workflow for the spectroscopic analysis of Calcitriol Impurity C.
Conclusion
The comprehensive spectroscopic characterization of Calcitriol Impurity C is crucial for ensuring the quality and safety of calcitriol drug products. While specific, quantitative data is proprietary to the suppliers of the reference standards, this guide outlines the standard experimental protocols and the logical workflow for its analysis using NMR, MS, and UV-Vis spectroscopy. Researchers and drug development professionals should refer to the Certificate of Analysis provided with the reference standard for detailed spectroscopic data and employ these established methodologies for its identification and quantification.
References
The Emergence of Pre-Calcitriol PTAD Adduct in Vitamin D Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is of paramount importance in both clinical diagnostics and pharmaceutical research. The biologically active form, Calcitriol (1α,25-dihydroxyvitamin D3), and its precursors are present in circulation at very low concentrations, posing a significant analytical challenge. A key advancement in the sensitive detection of these compounds has been the use of chemical derivatization to enhance their ionization efficiency in mass spectrometry. This technical guide provides an in-depth overview of the formation and application of the pre-Calcitriol 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct, a cornerstone of modern vitamin D analysis. While not a naturally occurring biological intermediate, the "discovery" of this adduct's utility in analytical chemistry has revolutionized the quantitative study of vitamin D metabolism.
The Chemistry of PTAD Adduct Formation
The foundation of PTAD derivatization lies in the Diels-Alder reaction, a powerful tool in organic synthesis. PTAD is a potent dienophile that readily reacts with the s-cis conjugated diene system present in the A-ring of vitamin D molecules, including pre-Calcitriol. This [4+2] cycloaddition reaction forms a stable covalent adduct. The incorporation of the phenyl-triazolinedione moiety significantly enhances the ionization efficiency of the vitamin D molecule, typically leading to a 100- to 1000-fold increase in sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. An early foundational study on the adduct of PTAD with Vitamin D3 was published by Aberhart and Hsu in 1976.[1]
The reaction is not only efficient but also highly specific for the conjugated diene structure, which minimizes the derivatization of other endogenous molecules, thereby improving the selectivity of the assay. The formation of the pre-Calcitriol PTAD adduct has enabled the detection and quantification of vitamin D metabolites at picogram-per-milliliter levels in biological matrices.[2]
Quantitative Data on Pre-Calcitriol PTAD Adduct and Other Vitamin D Metabolites
The derivatization of vitamin D metabolites with PTAD results in a predictable mass shift and characteristic fragmentation patterns in MS/MS analysis. The following tables summarize key quantitative data for the analysis of major vitamin D metabolites using PTAD derivatization.
Table 1: Mass Spectrometric Parameters of PTAD-Derivatized Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Major Product Ion (m/z) |
| Vitamin D3-PTAD | 560.3 | ~298 |
| Vitamin D2-PTAD | 572.4 | ~298 |
| 25-hydroxyvitamin D3-PTAD | 576.4 | 298.1 |
| 1α,25-dihydroxyvitamin D3-PTAD | 592.4 | 314.1 |
Data compiled from multiple sources.
Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin D Metabolites using PTAD Derivatization
| Parameter | 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 |
| Limit of Quantitation (LOQ) | 0.78 ng/mL | 10-20 pg/mL |
| Linear Dynamic Range | up to 200 ng/mL | up to three orders of magnitude |
| Precision (RSD%) | 1.6 - 4.8% | 5 - 16% |
Data represents typical values reported in the literature and may vary depending on the specific analytical method and instrumentation.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments involving the formation and analysis of the pre-Calcitriol PTAD adduct.
Protocol 1: Derivatization of Vitamin D Metabolites in Biological Samples (Post-Extraction)
This protocol is adapted from established methods for the analysis of vitamin D metabolites in plasma or serum.[3]
1. Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a polymeric reversed-phase SPE cartridge (e.g., HLB 96-well plate, 30 mg) with 1 mL of methanol followed by 1 mL of water. b. To 0.5 mL of plasma or serum, add an internal standard solution (e.g., deuterated 25-hydroxyvitamin D3). c. Add 1 mL of 0.1 M ZnSO4 in water and vortex for 30 seconds. d. Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. e. Load the supernatant onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water. g. Elute the analytes with 1 mL of methanol. h. Evaporate the eluate to dryness under a stream of nitrogen at 30°C.
2. PTAD Derivatization: a. Reconstitute the dried extract in 50 µL of a 0.5 mg/mL solution of PTAD in acetonitrile. b. Vortex the mixture for 1 minute. c. Incubate at room temperature for 1 hour to ensure complete reaction. d. Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Alternative Derivatization Procedure
This protocol provides an alternative set of conditions for the derivatization step.[4]
1. Sample Preparation: a. Perform sample extraction as described in Protocol 1.
2. PTAD Derivatization: a. To the dried sample extract, add 50 µL of a 0.1 g/L solution of PTAD in anhydrous ethyl acetate. b. Vortex the mixture for 30 minutes at room temperature. c. Evaporate the solvent to dryness. d. Reconstitute the sample in a suitable mobile phase for LC-MS/MS injection (e.g., 75:25 methanol:water with 0.1% formic acid).
Visualizations: Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the vitamin D synthesis pathway, the chemical reaction of pre-Calcitriol with PTAD, and the analytical workflow.
Conclusion
The formation of the pre-Calcitriol PTAD adduct represents a critical advancement in the analytical chemistry of vitamin D. While not a component of the in vivo synthesis pathway, its creation through a specific and efficient Diels-Alder reaction has empowered researchers and clinicians with the ability to accurately measure vitamin D metabolites at physiologically relevant concentrations. The methodologies and data presented in this guide underscore the robustness and sensitivity of PTAD-based derivatization, solidifying its role as a gold-standard technique in the field. For professionals in drug development, leveraging this analytical power is essential for understanding the pharmacokinetics and pharmacodynamics of novel vitamin D analogs and therapies.
References
- 1. Studies on the adduct of 4-phenyl-1,2,4-triazoline-3,5-dione with vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Origin of Calcitriol Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis. Its complex chemical structure and sensitivity to light, heat, and oxidation make its synthesis challenging and susceptible to the formation of impurities.[1] One such critical impurity, designated as Calcitriol Impurity C in the European Pharmacopoeia (EP), is a process-related impurity that can arise during the synthesis of calcitriol and other vitamin D analogues.[2][3][4] This technical guide provides an in-depth exploration of the origin, formation mechanism, and characterization of Calcitriol Impurity C, offering valuable insights for researchers and professionals involved in the development and quality control of calcitriol-based pharmaceuticals.
Chemical Identity and Characterization
Calcitriol Impurity C is chemically known as the Triazoline adduct of pre-Calcitriol .[2][5][6][7] This nomenclature indicates that the impurity is formed through a chemical reaction between a precursor of calcitriol, specifically pre-calcitriol, and a triazoline derivative.
Table 1: Chemical Identification of Calcitriol Impurity C
| Parameter | Value | Reference |
| Chemical Name | Triazoline adduct of pre-Calcitriol | [2][5][6][7] |
| Synonyms | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][1][8][9]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [7] |
| CAS Number | 86307-44-0 | [1][2][10][11] |
| Molecular Formula | C35H49N3O5 | [10][11] |
| Molecular Weight | 591.79 g/mol | [10][11] |
The Genesis of Calcitriol Impurity C: A Tale of Two Intermediates
The formation of Calcitriol Impurity C is intrinsically linked to the synthetic pathway of calcitriol, which often involves a photochemical isomerization step.
The Photochemical Birth of Pre-Calcitriol
The synthesis of vitamin D analogues, including calcitriol, typically starts from a steroidal precursor, 7-dehydrocholesterol.[9] Exposure of this precursor to ultraviolet (UV) radiation leads to the opening of the B-ring, forming a thermally labile intermediate known as pre-vitamin D (in this context, pre-calcitriol).[9] This pre-calcitriol exists in a conformational equilibrium between different rotamers.
The Crucial Isomerization Step
Following its photochemical formation, pre-calcitriol undergoes a temperature-dependent isomerization to yield the final calcitriol molecule. This reaction involves a sigmatropic hydrogen shift, leading to the thermodynamically more stable cis-triene geometry of the active vitamin D analogue.
The Side Reaction: Formation of the Triazoline Adduct
During the synthesis, the conjugated diene system of the pre-calcitriol intermediate is highly reactive. To control the subsequent isomerization and prevent unwanted side reactions, protecting groups are often employed. One common strategy involves the use of a dienophile to reversibly protect the diene. A frequently used reagent for this purpose is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Calcitriol Impurity C is the product of a Diels-Alder reaction between the conjugated diene of pre-calcitriol and the N=N double bond of a triazoline derivative, such as PTAD. This reaction effectively "traps" the pre-calcitriol intermediate, preventing its isomerization to calcitriol. If this adduct is not completely removed during the purification process, it will be present as an impurity in the final active pharmaceutical ingredient (API).
Visualizing the Formation Pathway
The following diagrams illustrate the key steps leading to the formation of Calcitriol Impurity C.
Caption: Overview of Calcitriol synthesis and the competing formation of Impurity C.
Detailed Experimental Considerations
While specific proprietary synthetic methods are not publicly available, the general principles of the Diels-Alder reaction provide a framework for understanding the formation of Calcitriol Impurity C.
Hypothetical Experimental Protocol for Impurity C Formation
-
Reaction: A solution of pre-calcitriol in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is treated with an equimolar amount of a triazoline derivative (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione) at a controlled temperature, typically ranging from -78°C to room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of pre-calcitriol and the formation of the adduct.
-
Isolation and Purification: The resulting triazoline adduct (Calcitriol Impurity C) can be isolated by removing the solvent under reduced pressure and purified using column chromatography on silica gel.
Analytical Methods for Detection and Quantification
The control of Calcitriol Impurity C is crucial for ensuring the quality and safety of calcitriol drug products. Pharmacopoeial methods, such as those outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), specify limits for this and other impurities.
Table 2: Analytical Techniques for Calcitriol Impurity C
| Technique | Purpose | Key Parameters |
| High-Performance Liquid Chromatography (HPLC) | Detection and quantification of Impurity C in Calcitriol API and drug products. | Reversed-phase column (e.g., C18), UV detection at a specific wavelength. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation of the impurity. | Provides molecular weight and fragmentation data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | 1H and 13C NMR spectra provide detailed information about the molecular structure. |
A typical HPLC method for the analysis of calcitriol and its impurities would involve a gradient elution on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
Logical Workflow for Impurity Control
The following diagram outlines a logical workflow for managing Calcitriol Impurity C during drug development and manufacturing.
Caption: A logical workflow for the control of Calcitriol Impurity C.
Conclusion
The origin of Calcitriol Impurity C lies in a well-defined chemical transformation: the Diels-Alder reaction between the transient pre-calcitriol intermediate and a triazoline-based protecting group during the synthesis of calcitriol. A thorough understanding of this formation pathway is paramount for the development of robust manufacturing processes that minimize the levels of this and other process-related impurities. The implementation of sensitive and specific analytical methods is essential for the routine monitoring and control of Calcitriol Impurity C, ensuring the quality, safety, and efficacy of calcitriol-containing drug products. This technical guide provides a foundational understanding for scientists and researchers to navigate the challenges associated with this critical impurity.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Calcipotriol EP impurity C | CAS No- 113082-99-8 | Simson Pharma Limited [simsonpharma.com]
- 5. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 17-epi-calcitriol from a common androstane derivative, involving the ring B photochemical opening and the intermediate triene ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pre-Calcitriol PTAD Adduct/Calcitriol EP Impurity C|86307-44-0ÉϺ£æÚÒ»ÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [foreversyn.com]
In-Depth Technical Guide: Fundamental Properties of the Triazoline Adduct of Pre-Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazoline adduct of pre-calcitriol, scientifically known as (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione, is a significant compound in the field of vitamin D chemistry. Primarily recognized as a stable derivative of the thermally labile pre-calcitriol, this adduct plays a crucial role as a synthetic intermediate and is listed as a specified impurity in pharmacopeial monographs for calcitriol.[1][2] Its formation via a Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) allows for the protection of the conjugated diene system of pre-calcitriol, facilitating its handling and purification. This guide provides a comprehensive overview of the fundamental properties of this adduct, including its synthesis, physicochemical characteristics, and the limited available information on its biological relevance.
Introduction
Pre-calcitriol is the immediate precursor to calcitriol, the hormonally active form of vitamin D₃. It is formed in the skin upon exposure to UVB radiation and subsequently undergoes a thermal isomerization to calcitriol. Due to its inherent instability, the isolation and characterization of pre-calcitriol are challenging. The formation of the triazoline adduct provides a chemically stable derivative that can be more readily studied and utilized in synthetic pathways. This adduct is a product of a [4+2] cycloaddition reaction between the s-cis conjugated diene of pre-calcitriol and the potent dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
Physicochemical Properties
The fundamental physicochemical properties of the triazoline adduct of pre-calcitriol are summarized in the table below. These data are compiled from various chemical supplier databases and pharmacopeial information.
| Property | Value |
| IUPAC Name | (1R,7S,10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-13-[(2R)-6-hydroxy-6-methylheptan-2-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.0²,⁶.0¹⁰,¹⁴]hexadec-8-ene-3,5-dione |
| Synonyms | pre-Calcitriol PTAD Adduct, Calcitriol Impurity C, Triazoline Adduct of pre-Calcitriol |
| CAS Number | 86307-44-0[3][4][5] |
| Molecular Formula | C₃₅H₄₉N₃O₅[6] |
| Molecular Weight | 591.78 g/mol [5] |
| Appearance | White to Off-White Solid[] |
| Solubility | Soluble in DMSO (45 mg/mL) and other organic solvents.[5] |
| Storage | Store at low temperature (-20°C for long-term).[5] |
| Predicted Density | 1.27 ± 0.1 g/cm³[] |
Note: Some data, such as density, are predicted values and should be considered as such.
Synthesis and Experimental Protocols
General Experimental Protocol for the Formation of Vitamin D-PTAD Adducts
Materials:
-
Pre-calcitriol (or a related vitamin D derivative)
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or ethyl acetate)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve pre-calcitriol in the anhydrous aprotic solvent under an inert atmosphere.
-
Add a solution of PTAD in the same solvent to the pre-calcitriol solution. The reaction is typically rapid and can often be performed at room temperature.
-
The reaction progress can be monitored by the disappearance of the red color of the PTAD solution.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude adduct is then purified, typically by column chromatography on silica gel, to yield the pure triazoline adduct.
Note: The exact stoichiometry, reaction time, and purification conditions would need to be optimized for the specific reaction with pre-calcitriol.
Spectroscopic Data
Detailed NMR and mass spectrometry data for the pre-calcitriol PTAD adduct are not extensively published. However, the use of PTAD as a derivatizing agent for the analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common.[8][9][10] This derivatization enhances the ionization efficiency of the vitamin D molecule, allowing for sensitive detection.
In a typical positive ion mode ESI-MS analysis, the PTAD adduct of a vitamin D metabolite will show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns in MS/MS would involve characteristic losses from the vitamin D backbone and the PTAD moiety.
While specific NMR data for the pre-calcitriol adduct is not available, analysis of related vitamin D-PTAD adducts would show characteristic signals for the triazoline ring protons and the modified diene system of the vitamin D core.
Biological Activity and Signaling Pathways
There is currently no available scientific literature detailing the specific biological activity or the interaction of the pre-calcitriol PTAD adduct with cellular signaling pathways. This compound is primarily regarded as a synthetic intermediate or a protected form of pre-calcitriol.
It is plausible that the adduct itself is biologically inactive in terms of binding to the vitamin D receptor (VDR), as the modification of the diene system is critical for VDR recognition. However, it could potentially act as a prodrug, where under certain physiological conditions, a retro-Diels-Alder reaction might occur to release pre-calcitriol, which would then isomerize to the active calcitriol. This hypothesis remains to be experimentally validated.
The known signaling pathway for calcitriol involves its binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the triazoline adduct of pre-calcitriol.
Potential Prodrug Action
Caption: Hypothetical pathway for the prodrug action of the triazoline adduct.
Conclusion
The triazoline adduct of pre-calcitriol is a chemically stable and important derivative in the study and synthesis of vitamin D compounds. While its primary role has been as a synthetic intermediate and a known impurity of calcitriol, its fundamental properties provide a basis for further investigation. The lack of detailed spectroscopic and biological activity data highlights an area for future research, particularly to explore its potential as a prodrug for the controlled release of calcitriol. The experimental protocols and data presented in this guide serve as a foundational resource for researchers in the field.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 86307-44-0: pre-Calcitriol PTAD Adduct | CymitQuimica [cymitquimica.com]
- 4. NB-64-02953-5mg | Impurity C of Calcitriol [86307-44-0] Clinisciences [clinisciences.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) [lgcstandards.com]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Calcitriol Impurity C with the Vitamin D Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcitriol, the hormonally active form of Vitamin D3, exerts its wide-ranging biological effects primarily through binding to and activating the Vitamin D Receptor (VDR), a ligand-inducible nuclear transcription factor.[1][2] The manufacturing and storage of calcitriol can lead to the formation of related substances, including Calcitriol Impurity C. This impurity is chemically identified as a triazoline adduct of pre-calcitriol.[][4] While calcitriol's interaction with the VDR is extensively studied, publicly available data on the direct interaction of Calcitriol Impurity C with the VDR is currently scarce.[5]
This technical guide provides a comprehensive overview of the known mechanisms of VDR activation by its natural ligand, calcitriol, as a foundational framework. It then outlines the detailed experimental protocols required to characterize the potential interaction of Calcitriol Impurity C with the VDR. This includes methodologies for determining binding affinity and functional activity, which are critical for assessing the biological and pharmacological relevance of this impurity.
The Vitamin D Receptor (VDR) and Calcitriol Signaling
The VDR is a member of the nuclear receptor superfamily that regulates gene expression to control a variety of physiological processes, including calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1][6] The biological actions of calcitriol are mediated through two primary pathways: a genomic and a non-genomic pathway.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of calcitriol to the VDR in the nucleus of target cells.[1] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6] The calcitriol-VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This interaction recruits a complex of coactivator or corepressor proteins to the transcription start site, ultimately modulating the rate of gene transcription.[7] A well-documented example of a VDR target gene is CYP24A1, which encodes the enzyme responsible for calcitriol catabolism, thus creating a negative feedback loop.[1]
Non-Genomic Signaling Pathway
Calcitriol can also elicit rapid biological responses that are independent of gene transcription.[6] These non-genomic actions are mediated by a subpopulation of VDR localized to the plasma membrane.[6] Binding of calcitriol to this membrane-associated VDR can activate various second messenger systems, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, leading to rapid changes in intracellular calcium levels and other cellular responses.[6]
References
- 1. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. calcitriol suppliers USA [americanchemicalsuppliers.com]
- 5. Buy Impurity C of Calcitriol [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Calcitriol Impurity C: A Technical Guide on its Formation, Characterization, and Analysis as a Derivative of Pre-Vitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone in calcium homeostasis and various other physiological processes.[1] The synthesis and formulation of calcitriol are subject to rigorous quality control to ensure the purity and safety of the final drug product. During the synthesis and storage of vitamin D analogs, various impurities can arise, necessitating their thorough characterization and control. One such impurity is Calcitriol Impurity C, a derivative formed from the reaction of pre-vitamin D3 with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
This technical guide provides an in-depth overview of Calcitriol Impurity C, focusing on its formation from pre-vitamin D3, its chemical properties, and the analytical methodologies for its identification and quantification. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of calcitriol and related compounds.
Chemical Identity and Formation
Calcitriol Impurity C is chemically known as the triazoline adduct of pre-calcitriol. It is formed through a Diels-Alder reaction between the cis-diene system of pre-vitamin D3 and the highly reactive dienophile, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This reaction is often intentionally used in analytical chemistry to derivatize vitamin D and its metabolites to enhance their ionization efficiency and chromatographic properties for sensitive analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
The formation of Calcitriol Impurity C is a critical consideration in the stability and analysis of calcitriol, as pre-vitamin D3 is a thermal isomer of vitamin D3.
Formation Pathway
The formation of Calcitriol Impurity C from pre-vitamin D3 is a classic [4+2] cycloaddition reaction. The conjugated diene system in the A-ring of pre-vitamin D3 reacts with the dienophile PTAD to form a stable cycloadduct.
Caption: Formation of Calcitriol Impurity C from Pre-Vitamin D3.
Quantitative Data
A summary of the key quantitative data for Calcitriol Impurity C is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][5][6]triazolo[1,2-a]cinnoline-1,3(2H)-dione | [7] |
| Synonyms | Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct | [7] |
| CAS Number | 86307-44-0 | [7] |
| Molecular Formula | C35H49N3O5 | [8] |
| Molecular Weight | 591.78 g/mol | [8] |
| Appearance | White to Off-White Solid | [8] |
| Purity (by HPLC) | >98% (typical for reference standards) | [8] |
| Solubility | Soluble in Methanol, DMSO | [9] |
| Storage | 2-8 °C | [9] |
Experimental Protocols
Synthesis of Calcitriol Impurity C (for reference standard generation)
This protocol is a representative method for the synthesis of Calcitriol Impurity C via the derivatization of pre-calcitriol with PTAD.
Materials:
-
Pre-calcitriol
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (anhydrous)
-
Water (deionized)
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve a known amount of pre-calcitriol in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.
-
Prepare a fresh solution of PTAD in anhydrous acetonitrile at a concentration of 2 mg/mL.[10]
-
In a light-protected vessel under a nitrogen atmosphere, add the PTAD solution to the pre-calcitriol solution in a slight molar excess.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Upon completion of the reaction, quench the excess PTAD by adding a small volume of water and stirring for an additional 10-15 minutes.[10]
-
The solvent is then removed under reduced pressure or a stream of nitrogen.
-
The resulting residue, containing Calcitriol Impurity C, can be purified by preparative reverse-phase HPLC.
Analytical Method for Calcitriol and its Impurities by RP-HPLC
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for the separation and quantification of calcitriol and its impurities, including Calcitriol Impurity C.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[11]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, a linear gradient from 60% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 265 nm (for calcitriol) and a secondary wavelength may be monitored for the impurity.[13]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh and dissolve the calcitriol sample in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Quantification of impurities can be performed using an external standard of Calcitriol Impurity C or by the area normalization method, assuming a response factor of 1 if a reference standard is not available.
Spectroscopic and Chromatographic Data
Detailed spectroscopic data for Calcitriol Impurity C is not widely available in the public domain. However, based on its structure and data from similar vitamin D-PTAD adducts, the following characteristics can be expected:
UV-Vis Spectroscopy
Pre-vitamin D3 exhibits a characteristic UV absorption maximum around 260 nm.[14] The formation of the PTAD adduct is expected to shift the absorption profile. The UV spectrum of Calcitriol Impurity C should be recorded to determine its specific absorption maxima for optimal HPLC detection.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the characterization of Calcitriol Impurity C.
-
Expected Molecular Ion: [M+H]+ at m/z 592.37
-
Key Fragmentation: A common fragment ion for PTAD-derivatized vitamin D compounds is observed at m/z 314.[15] A detailed fragmentation study would be necessary to elucidate the complete fragmentation pattern of Calcitriol Impurity C. A proposed key transition for multiple reaction monitoring (MRM) would be m/z 592.4 -> 314.2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of Calcitriol Impurity C. While specific assignments are not available in the literature, a ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group from PTAD, as well as the olefinic and aliphatic protons of the modified pre-calcitriol backbone. 2D NMR techniques such as COSY, HSQC, and HMBC would be required for complete assignment.
Vitamin D Signaling Pathways and Potential Biological Activity
Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of calcitriol to the nuclear Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR), and the VDR-RXR complex binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of gene transcription.[16]
Caption: Genomic Signaling Pathway of Calcitriol.
Non-Genomic Signaling Pathway
Calcitriol can also elicit rapid, non-genomic responses by interacting with a membrane-associated VDR. This leads to the activation of second messenger systems, such as protein kinase C (PKC) and the release of intracellular calcium, resulting in rapid cellular responses.
Caption: Non-Genomic Signaling Pathway of Calcitriol.
Biological Activity of Calcitriol Impurity C
There is currently no publicly available data on the biological activity of Calcitriol Impurity C. The significant structural modification of the diene system, which is crucial for binding to the VDR, suggests that Calcitriol Impurity C is unlikely to have significant affinity for the VDR or exhibit calcitriol-like biological activity. However, dedicated studies would be required to confirm this. The lack of a free diene system would likely prevent its interaction with the VDR binding pocket.[17]
Experimental Workflow for Impurity Analysis
A typical workflow for the identification and quantification of an impurity like Calcitriol Impurity C in a pharmaceutical setting is outlined below.
Caption: Workflow for Pharmaceutical Impurity Analysis.
Conclusion
Calcitriol Impurity C, the PTAD adduct of pre-vitamin D3, is a relevant compound in the context of calcitriol's chemistry and analysis. Its formation via a Diels-Alder reaction highlights the reactivity of the pre-vitamin D3 isomer. This technical guide has provided a comprehensive overview of its chemical properties, formation, and analytical methodologies. While detailed spectroscopic and biological activity data are not extensively published, the information presented here, based on the known chemistry of vitamin D analogs and their derivatives, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. The provided experimental protocols and workflows offer a practical framework for the synthesis, characterization, and routine analysis of this and other related impurities. Further research into the biological effects of such adducts would be beneficial for a complete understanding of their potential impact.
References
- 1. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts | MDPI [mdpi.com]
- 2. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 6. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 7. Isolation and identification of previtamin D3 from the skin of rats exposed to ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A (13)C solid-state NMR analysis of vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Evaluation of Low-Dose Calcitriol Dry Powder Inhalation as Host-Directed Adjunct Therapy for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin D - Wikipedia [en.wikipedia.org]
- 17. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calcitriol Impurity C Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, is a well-documented regulator of cell proliferation, differentiation, and apoptosis.[1][2][3] Its therapeutic potential in various hyperproliferative disorders and cancers is an area of active investigation.[4][5][6] The manufacturing and storage of Calcitriol can lead to the formation of related substances or impurities. Calcitriol Impurity C, identified as a triazoline adduct of pre-calcitriol, is one such substance.[7][8][] While the chemical structure of Calcitriol Impurity C is defined, its biological activity, particularly its effect on cell proliferation, remains uncharacterized.
These application notes provide a detailed protocol for a cell proliferation assay to evaluate the potential cytotoxic or anti-proliferative effects of Calcitriol Impurity C. The described MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] This protocol is designed to be a starting point for researchers seeking to understand the biological implications of this specific impurity.
Data Presentation
As no public data on the effects of Calcitriol Impurity C on cell proliferation is available, the following table is presented as a template for data acquisition and presentation. Researchers should populate this table with their experimental findings.
Table 1: Effect of Calcitriol and Calcitriol Impurity C on Cell Proliferation
| Compound | Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability | IC50 (nM) |
| Vehicle Control | 0 | e.g., 1.250 | e.g., 0.085 | 100% | N/A |
| Calcitriol | 1 | ||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Calcitriol Impurity C | 1 | ||||
| 10 | |||||
| 100 | |||||
| 1000 |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures and is suitable for screening the effects of compounds like Calcitriol and its impurities on adherent cell lines.[10][11][12][13]
Materials:
-
Target cell line (e.g., a cancer cell line known to be responsive to Calcitriol, such as B16-F10 melanoma cells)[1][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Calcitriol (as a positive control)
-
Calcitriol Impurity C (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Calcitriol and Calcitriol Impurity C in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve.
Visualizations
Experimental Workflow
References
- 1. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D analogue: potent antiproliferative effects on cancer cell lines and lack of hypercalcemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Cervical Cancer Cell Proliferation Through Downregulation of HCCR1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Cervical Cancer Cell Proliferation Through Downregulation of HCCR1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 8. veeprho.com [veeprho.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchhub.com [researchhub.com]
- 13. chondrex.com [chondrex.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Calcitriol Impurity C, a critical quality attribute in the manufacturing of calcitriol-based drug products. The protocol outlines procedures for sample preparation from oily pharmaceutical formulations, optimized LC-MS/MS parameters, and data analysis. This method is designed to provide high selectivity and sensitivity, enabling accurate monitoring of this impurity to ensure product quality and regulatory compliance.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent used in the management of various conditions related to calcium metabolism. During its synthesis and storage, several impurities can arise, which must be carefully monitored to ensure the safety and efficacy of the final drug product. Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a significant process-related impurity. Its structure is a Diels-Alder adduct of pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a reagent sometimes used in the synthesis or for derivatization to enhance analytical sensitivity. Given the potential for this impurity to be present in calcitriol drug substances and products, a highly selective and sensitive analytical method is required for its detection and quantification.
This application note provides a comprehensive LC-MS/MS protocol for the analysis of Calcitriol Impurity C, addressing the challenges of sample preparation from complex matrices and achieving the necessary analytical performance for quality control in a pharmaceutical setting.
Experimental
Materials and Reagents
-
Calcitriol Reference Standard (USP or EP grade)
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Ethanol (ACS grade)
-
n-Heptane (HPLC grade)
-
Calcitriol-d6 (Internal Standard)
Sample Preparation: Oily Formulation
A saponification and liquid-liquid extraction (LLE) procedure is employed to isolate Calcitriol and its impurities from oily pharmaceutical formulations.
Protocol:
-
Accurately weigh a portion of the oily sample equivalent to approximately 1 mg of Calcitriol into a 50 mL centrifuge tube.
-
Add 10 mL of a 2% (w/v) pyrogallol solution in ethanol.
-
Add 2 mL of a 60% (w/v) aqueous potassium hydroxide solution.
-
Blanket the headspace of the tube with nitrogen and cap tightly.
-
Vortex for 1 minute and incubate in a water bath at 75°C for 30 minutes.
-
Cool the tube to room temperature in an ice bath.
-
Add 15 mL of water and 15 mL of n-heptane.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper n-heptane layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 15 mL of n-heptane.
-
Combine the n-heptane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).
-
Spike with an appropriate amount of Calcitriol-d6 internal standard.
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 70% B, 1-8 min: 70-95% B, 8-9 min: 95% B, 9-9.1 min: 95-70% B, 9.1-12 min: 70% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Due to the nature of Calcitriol Impurity C as a PTAD adduct, it exhibits excellent ionization efficiency in positive electrospray ionization mode.
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Calcitriol | 417.3 | 399.3 | 0.05 | 30 | 15 |
| 417.3 | 151.1 | 0.05 | 30 | 25 | |
| Calcitriol Impurity C | 592.4 | 314.2 | 0.05 | 35 | 20 |
| 592.4 | 296.2 | 0.05 | 35 | 28 | |
| Calcitriol-d6 (IS) | 423.3 | 405.3 | 0.05 | 30 | 15 |
Note: The MRM transitions for Calcitriol Impurity C are predicted based on its structure as a pre-calcitriol PTAD adduct. The transition to m/z 314.2 is a characteristic fragment of PTAD-derivatized secosteroids.
Results and Discussion
Chromatographic Separation
The developed LC method provides excellent separation of Calcitriol from Calcitriol Impurity C, with baseline resolution achieved. The use of a C18 column with a gradient elution ensures sharp peaks and good retention time reproducibility.
Method Performance
The performance of this method was evaluated for linearity, sensitivity, accuracy, and precision.
Table 4: Method Performance Characteristics
| Parameter | Calcitriol | Calcitriol Impurity C (Estimated) |
| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.05 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
The performance characteristics for Calcitriol Impurity C are estimated based on typical values for similar vitamin D impurities analyzed by LC-MS/MS.
Visualizations
Caption: Workflow for the analysis of Calcitriol Impurity C.
Caption: Relationship between analytes in the LC-MS/MS method.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the detection and quantification of Calcitriol Impurity C in oily pharmaceutical formulations. The detailed sample preparation protocol and optimized instrument parameters ensure accurate and precise results, making this method suitable for routine quality control and stability testing in the pharmaceutical industry. The high sensitivity of this method allows for the detection of trace levels of Calcitriol Impurity C, ensuring that drug products meet stringent regulatory requirements for purity and safety.
Application Notes and Protocols for the Investigation of Calcitriol Impurity C in Vitamin D Receptor (VDR) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of Vitamin D3, is a critical regulator of calcium homeostasis, cellular differentiation, and immune function.[1] Its biological effects are mediated through the Vitamin D Receptor (VDR), a ligand-inducible nuclear receptor that modulates the transcription of target genes.[2] Calcitriol Impurity C is a known impurity generated during the synthesis of Calcitriol.[3][4] While the parent compound, Calcitriol, is well-characterized as a VDR agonist, the biological activity of Calcitriol Impurity C with respect to VDR signaling remains uninvestigated.[5]
These application notes provide a comprehensive framework for researchers to systematically evaluate the potential role of Calcitriol Impurity C in VDR signaling. The following sections detail a series of proposed experiments, complete with detailed protocols, to characterize the binding affinity and functional activity of this impurity. The central hypothesis to be tested is that Calcitriol Impurity C may act as an agonist, antagonist, or have no effect on VDR signaling. The experimental outcomes will be crucial for understanding its potential biological significance and for quality control in the manufacturing of Calcitriol-based therapeutics.
Chemical Structures
A clear understanding of the structural differences between Calcitriol and its Impurity C is fundamental to postulating and interpreting their interactions with the VDR ligand-binding domain.
Figure 1: Chemical Structure of Calcitriol Chemical Name: (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aS)-octahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol[6]
Figure 2: Chemical Structure of Calcitriol Impurity C Chemical Name: (4aR,6aR,7R,9aR,11S)-11-((3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl)-7-((R)-6-hydroxy-6-methylheptan-2-yl)-6a-methyl-2-phenyl-4a,6,6a,7,8,9,9a,11-octahydro-1H,5H-cyclopenta[f][4][7][8]triazolo[1,2-a]cinnoline-1,3(2H)-dione[4]
VDR Signaling Pathway
The canonical VDR signaling pathway is initiated by the binding of an agonist, such as Calcitriol, to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10] This binding recruits co-activator or co-repressor complexes, ultimately leading to the activation or repression of gene transcription.[2]
Figure 3: VDR Signaling Pathway.
Proposed Experimental Workflow
To elucidate the role of Calcitriol Impurity C in VDR signaling, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro binding and cellular activity assays to the analysis of downstream gene regulation.
Figure 4: Experimental Workflow.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments when comparing Calcitriol Impurity C to the reference agonist, Calcitriol.
Table 1: VDR Competitive Binding Assay
| Compound | Ki (nM) | Relative Binding Affinity (%) |
| Calcitriol | 0.1 | 100 |
| Calcitriol Impurity C | 10 | 1 |
Table 2: VDR Reporter Gene Assay
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Calcitriol | 0.5 | >1000 |
| Calcitriol Impurity C | 50 | >1000 |
Table 3: qPCR Analysis of VDR Target Gene (CYP24A1) Expression
| Treatment (100 nM) | Fold Change in mRNA Expression (vs. Vehicle) |
| Vehicle | 1.0 |
| Calcitriol | 150.0 |
| Calcitriol Impurity C | 25.0 |
| Calcitriol + Calcitriol Impurity C | 140.0 |
Experimental Protocols
VDR Competitive Binding Assay
This assay determines the binding affinity of Calcitriol Impurity C to the VDR by measuring its ability to compete with a radiolabeled VDR ligand.
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol
-
Calcitriol (unlabeled)
-
Calcitriol Impurity C
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Prepare serial dilutions of unlabeled Calcitriol and Calcitriol Impurity C in assay buffer.
-
In a 96-well plate, combine the recombinant VDR, a fixed concentration of [³H]-Calcitriol (e.g., 0.1 nM), and the serially diluted compounds.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled Calcitriol, e.g., 1 µM).
-
Incubate the plate at 4°C for 4-6 hours with gentle agitation.
-
Transfer the incubation mixture to a 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[11]
VDR Reporter Gene Assay
This cell-based assay measures the functional activity of Calcitriol Impurity C as a VDR agonist or antagonist.
Materials:
-
A cell line stably transfected with a VDR expression vector and a reporter vector containing a VDRE upstream of a luciferase gene (e.g., HEK293T-VDR-luc).
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
Calcitriol
-
Calcitriol Impurity C
-
Luciferase assay reagent
-
Luminometer
Protocol: Agonist Mode:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of Calcitriol or Calcitriol Impurity C for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luminescence signal against the log concentration of the compound to determine the EC50 value.
Antagonist Mode:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with serial dilutions of Calcitriol Impurity C in the presence of a fixed, sub-maximal concentration (e.g., EC80) of Calcitriol.[4][12]
-
Incubate for 18-24 hours.
-
Measure luciferase activity and plot the inhibition of the Calcitriol-induced signal against the log concentration of the impurity to determine the IC50 value.
Quantitative PCR (qPCR) for VDR Target Gene Expression
This assay quantifies the effect of Calcitriol Impurity C on the expression of known VDR target genes, such as CYP24A1 and TRPV6.[8]
Materials:
-
A VDR-responsive cell line (e.g., Caco-2, THP-1).
-
Calcitriol
-
Calcitriol Impurity C
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
Protocol:
-
Culture cells to 70-80% confluency and treat with vehicle, Calcitriol (e.g., 100 nM), or Calcitriol Impurity C (e.g., 100 nM) for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This assay determines whether Calcitriol Impurity C treatment affects the binding of VDR to the VDREs of target genes.[3]
Materials:
-
VDR-responsive cell line
-
Calcitriol
-
Calcitriol Impurity C
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and sonication buffers
-
Anti-VDR antibody
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers flanking a known VDRE
Protocol:
-
Treat cells with vehicle, Calcitriol, or Calcitriol Impurity C for a specified time (e.g., 4 hours).
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the VDR-DNA complexes using an anti-VDR antibody or control IgG.
-
Capture the antibody-VDR-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-linking.
-
Digest the protein with proteinase K and purify the DNA.
-
Use qPCR with primers flanking a known VDRE to quantify the amount of precipitated DNA.
-
Express the results as a percentage of the input DNA.
Interpretation of Potential Outcomes
The results from these experiments will allow for the classification of Calcitriol Impurity C's activity at the VDR.
Figure 5: Potential Functional Outcomes.
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive investigation of Calcitriol Impurity C's role in VDR signaling. By systematically assessing its binding affinity, functional activity, and impact on target gene expression, researchers can elucidate its biological significance. This information is not only crucial for advancing our understanding of VDR modulation but also for ensuring the safety and efficacy of Calcitriol-based pharmaceuticals. The detailed methodologies and structured approach outlined herein will empower researchers in academic and industrial settings to effectively characterize this and other related compounds.
References
- 1. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Western blot analysis [bio-protocol.org]
- 8. sciencellonline.com [sciencellonline.com]
- 9. Cell fractionation and Western blot analysis [bio-protocol.org]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Application Note & Protocol: Determination of Calcitriol Impurity C in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical pharmaceutical agent. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the final drug product. Calcitriol Impurity C, also known as the triazoline adduct of pre-calcitriol, is a potential impurity that requires careful monitoring and control.[][2][3] This document provides a detailed application note and protocol for the determination of Calcitriol Impurity C in pharmaceutical preparations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[4][5][6][7]
The described methodology is designed to be specific, accurate, and precise, allowing for the reliable quantification of Calcitriol Impurity C and other related substances. The protocol is based on established analytical principles and draws from various validated methods for Calcitriol and its impurities.
Analytical Principle
The method employs RP-HPLC with UV detection to separate Calcitriol from its impurities, including Impurity C. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase. The gradient elution of the mobile phase allows for the effective separation of a complex mixture of related substances. Detection at a specific UV wavelength ensures sensitive and selective quantification of the target impurity.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Calcitriol, Calcitriol Impurity C
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Water (HPLC or Milli-Q grade)
-
Buffers: Tris(hydroxymethyl)aminomethane
-
Columns: RP-C18, 150 x 4.6 mm, 2.7 µm particle size[4][5][6][7] or Symmetry C18, 250 x 4.6 mm, 5 µm[8][9]
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/VIS or Photodiode Array (PDA) detector.[4]
-
Data acquisition and processing software (e.g., Waters Empower 2).[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Column Temperature | 50°C[4][5][6][7] |
| Mobile Phase | A mixture of Water, Methanol, Acetonitrile, and Tetrahydrofuran in a gradient elution mode.[4][5][6][7] |
| Detection Wavelength | 264 nm for Calcitriol and its related compounds.[4][5][6] |
| Flow Rate | Typically 1.0 mL/min (to be optimized) |
| Injection Volume | 10-50 µL (to be optimized) |
Preparation of Solutions
-
Diluent: A suitable mixture of the mobile phase components.
-
Standard Stock Solution: Accurately weigh and dissolve Calcitriol and Calcitriol Impurity C reference standards in the diluent to prepare individual stock solutions of known concentrations.
-
System Suitability Solution (SSS): Prepare a solution containing both Calcitriol and Calcitriol Impurity C at appropriate concentrations to verify the system's performance. The resolution between the two peaks should be monitored.[4]
-
Sample Preparation: The preparation of the sample solution will depend on the dosage form (e.g., capsules, ointments). A typical procedure involves extracting the active pharmaceutical ingredient (API) and its impurities from the matrix using a suitable solvent, followed by filtration before injection. For soft capsules, a dispersive solid-phase extraction (DSPE) method may be employed.[8]
Method Validation
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[10] The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. This can be demonstrated by spiking the drug substance or product with impurities and showing their separation.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by spiking samples with known amounts of the impurity.[10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Data Presentation
The following table summarizes typical quantitative data for a validated HPLC method for the determination of Calcitriol and its impurities. Note that specific values for Impurity C may need to be determined during method validation.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99[8] |
| Accuracy (% Recovery) | 98% - 102%[9] |
| Precision (RSD) | < 2.0%[9] |
| LOD | ~39.75 ng/mL (for Calcitriol)[8][9] |
| LOQ | ~141.6 ng/mL (for Calcitriol)[8][9] |
Visualization
Experimental Workflow
Caption: Experimental workflow for Calcitriol Impurity C determination.
Analytical Method Selection Logic
Caption: Logic for selecting an analytical method for Calcitriol Impurity C.
References
- 2. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Sample Preparation of Calcitriol Impurity C in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and various other physiological processes. Calcitriol Impurity C, identified as the 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) adduct of pre-Calcitriol, is a significant related substance that requires careful monitoring during drug development and in research settings.[][2][3] Accurate quantification of this impurity in biological matrices such as plasma and serum is essential for pharmacokinetic studies, safety assessments, and quality control of pharmaceutical formulations.
The analysis of Calcitriol and its metabolites in biological fluids is challenging due to their low endogenous concentrations, extensive protein binding, and the complexity of the biological matrix.[4] This document provides detailed application notes and protocols for the sample preparation of Calcitriol Impurity C for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5]
The following sections outline three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with detailed steps, and a comparative data summary is provided to aid in method selection.
Data Presentation: Comparison of Sample Preparation Techniques for Calcitriol Analysis
The following table summarizes typical performance data for different sample preparation methods used in the analysis of Calcitriol in human plasma. This data can serve as a reference for the expected performance when analyzing Calcitriol Impurity C, although specific validation for the impurity would be required.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Lower, often lacks reproducibility[4] | Moderate to High | High and Consistent[4] |
| Matrix Effect | High | Moderate | Low[6] |
| Lower Limit of Quantification (LLOQ) | Typically higher | Intermediate | Lowest, enabling high sensitivity[4][5] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple but may result in less clean extracts compared to LLE and SPE.[7]
Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Calcitriol Impurity C reference standard
-
Internal Standard (IS), e.g., deuterated Calcitriol-d6[4]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid, LC-MS grade
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or serum).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution.
-
Precipitating Agent Addition: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Calcitriol Impurity C reference standard
-
Internal Standard (IS)
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane[8]
-
Ethyl acetate
-
Ammonium hydroxide solution
-
Glass test tubes
-
Centrifuge
Procedure:
-
Sample Aliquoting: To a glass test tube, add 200 µL of the biological sample.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Extraction Solvent Addition: Add 1 mL of the extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, 70:30 v/v).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject the sample into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for concentration of the analyte, leading to the highest sensitivity.[6]
Materials and Reagents:
-
Biological matrix (e.g., human plasma)
-
Calcitriol Impurity C reference standard
-
Internal Standard (IS)
-
SPE cartridges (e.g., Phenomenex Strata-X)[4]
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Washing solution (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
0.1% Formic acid in water
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 25 µL of the internal standard and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.[4]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Analyte Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (if necessary): Since Calcitriol Impurity C is a PTAD adduct, this step may not be required if the impurity is already in this form. If analyzing for pre-Calcitriol that needs to be derivatized to Impurity C, a derivatization step with PTAD would be performed here. For instance, a solution of PTAD in acetonitrile would be added to the dried extract and incubated.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject the sample into the LC-MS/MS system.
Mandatory Visualization
Caption: Protein Precipitation (PPT) experimental workflow.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. allmpus.com [allmpus.com]
- 4. ijbio.com [ijbio.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Pre-Calcitriol PTAD Adducts by UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D undergoes a series of hydroxylations to become the biologically active hormone calcitriol (1α,25-dihydroxyvitamin D3). The quantification of calcitriol precursors, such as 25-hydroxyvitamin D3 (25(OH)D3) and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), is crucial for assessing vitamin D status and in various research and clinical settings. However, these compounds often exhibit poor ionization efficiency in mass spectrometry. Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) via a Diels-Alder reaction with the s-cis-diene moiety of these molecules significantly enhances their ionization, enabling sensitive and specific quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This application note provides a detailed protocol for the sensitive and accurate quantification of pre-calcitriol-PTAD adducts in human serum.
Data Presentation
The following tables summarize the key quantitative parameters for the UPLC-MS/MS analysis of PTAD-derivatized pre-calcitriol metabolites.
Table 1: UPLC-MS/MS Parameters for Pre-Calcitriol-PTAD Adducts
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 25-hydroxyvitamin D3-PTAD | 558.3 | 298.3 | 25 | ~5.8 |
| 24,25-dihydroxyvitamin D3-PTAD | 574.3 | 298.3 | 28 | ~4.5 |
| 25-hydroxyvitamin D2-PTAD | 570.3 | 298.1 | 25 | ~5.6 |
| d6-25-hydroxyvitamin D3-PTAD (Internal Standard) | 564.3 | 304.3 | 25 | ~5.8 |
Note: Retention times are approximate and may vary depending on the specific UPLC system and column.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 25-hydroxyvitamin D3 | 0.5 - 100 | 0.5 |
| 24,25-dihydroxyvitamin D3 | 0.2 - 50 | 0.2 |
| 25-hydroxyvitamin D2 | 0.5 - 100 | 0.5 |
Experimental Protocols
1. Sample Preparation (Solid-Phase Extraction)
This protocol is designed for the extraction of pre-calcitriol metabolites from human serum.
-
Materials:
-
Human serum samples
-
Internal standard solution (d6-25-hydroxyvitamin D3 in methanol)
-
Zinc sulfate solution (0.1 M in water)
-
Acetonitrile
-
Methanol
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
To 200 µL of serum, add 25 µL of the internal standard solution.
-
Add 200 µL of zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
2. PTAD Derivatization
This procedure derivatizes the extracted pre-calcitriol metabolites to enhance their MS signal.
-
Materials:
-
Dried sample extract
-
PTAD solution (0.5 mg/mL in ethyl acetate)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of the PTAD solution.
-
Vortex and incubate at room temperature for 60 minutes in the dark.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
3. UPLC-MS/MS Analysis
This section outlines the conditions for the chromatographic separation and mass spectrometric detection of the pre-calcitriol-PTAD adducts.
-
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
-
UPLC Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 70% B
-
1-6 min: Linear gradient to 95% B
-
6-7 min: Hold at 95% B
-
7.1-8 min: Return to 70% B and equilibrate
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of pre-calcitriol PTAD adducts.
Caption: Simplified metabolic pathway of Vitamin D3 to its active form, calcitriol.
References
Application of Calcitriol Impurity C as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical hormone regulating calcium and phosphorus homeostasis.[1][2] Its therapeutic use in managing conditions like hypocalcemia and secondary hyperparathyroidism necessitates stringent quality control to ensure safety and efficacy.[2][3] Pharmaceutical analysis of Calcitriol involves the identification and quantification of impurities that may arise during synthesis or degradation.[2] Calcitriol Impurity C, also known as Pre-Calcitriol Triazoline Adduct, is a significant process-related impurity.[1][4] The use of a well-characterized Calcitriol Impurity C reference standard is essential for accurate analytical method validation, routine quality control testing, and stability studies of Calcitriol drug substances and products.[5]
This document provides detailed application notes and protocols for the effective utilization of Calcitriol Impurity C as a reference standard in a laboratory setting.
Chemical and Physical Data
| Parameter | Value | Reference |
| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][6][7][8]triazolo[1,2a]cinnoline-1,3(2H)-dione | [4] |
| Synonyms | Calcitriol EP Impurity C, Pre-Calcitriol Triazoline Adduct | [1][4] |
| Molecular Formula | C35H49N3O5 | [4][6][] |
| Molecular Weight | 591.78 g/mol | [4][6][] |
| CAS Number | 86307-44-0 | [1][4][6] |
| Appearance | White to Off-White Solid | [] |
| Purity | Typically ≥95% (by HPLC) | [4] |
| Solubility | Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) | [4] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Application Notes
Calcitriol Impurity C as a reference standard is primarily used in chromatographic techniques for the quality assessment of Calcitriol. Key applications include:
-
Impurity Profiling: Identification and characterization of impurities in Calcitriol active pharmaceutical ingredients (APIs) and finished drug products.
-
Analytical Method Validation: As a component of system suitability solutions to ensure the analytical method is specific, accurate, and precise for the separation and quantification of Calcitriol from its impurities.
-
Quantitative Analysis: For the accurate quantification of Calcitriol Impurity C in Calcitriol samples using a calibrated reference standard.
-
Stability Studies: To monitor the formation of Impurity C under various stress conditions (e.g., heat, light, humidity) and to establish the shelf-life of the drug product.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific analytical instrumentation and laboratory conditions.
Preparation of Standard Stock Solution
Objective: To prepare a concentrated stock solution of Calcitriol Impurity C reference standard.
Materials:
-
Calcitriol Impurity C Reference Standard
-
High-purity solvent (e.g., HPLC-grade Methanol or DMSO)
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer or sonicator
Procedure:
-
Allow the vial containing the Calcitriol Impurity C reference standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a suitable amount of the reference standard (e.g., 5 mg) using an analytical balance.
-
Quantitatively transfer the weighed standard to a volumetric flask of appropriate size (e.g., 10 mL).
-
Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the standard.
-
Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.[6]
-
Once dissolved, add the solvent to the mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the compound name, concentration, solvent, preparation date, and analyst's initials.
-
Store the stock solution at -80°C in a tightly sealed container, protected from light.
Preparation of Working Standard Solutions
Objective: To prepare a series of diluted working standard solutions for calibration and analysis.
Materials:
-
Standard Stock Solution of Calcitriol Impurity C
-
High-purity solvent (e.g., Methanol)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Perform serial dilutions of the Standard Stock Solution to prepare working standards at the desired concentrations. For example, to prepare a 10 µg/mL working standard from a 1 mg/mL stock solution, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Prepare a series of working standards to cover the expected concentration range of the impurity in the test samples.
-
These working solutions can be used to construct a calibration curve for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
Objective: To separate and identify Calcitriol Impurity C in a Calcitriol sample.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often suitable.[7][10]
-
Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and methanol is commonly used for Calcitriol and its isomers.[7][10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[11]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: UV detection at a wavelength where both Calcitriol and the impurity have significant absorbance (e.g., 265 nm).[11]
-
Injection Volume: 20 µL.[11]
Procedure:
-
System Suitability Test:
-
Prepare a system suitability solution containing known concentrations of Calcitriol and Calcitriol Impurity C.
-
Inject the system suitability solution into the HPLC system.
-
Evaluate parameters such as resolution between the Calcitriol and Impurity C peaks, theoretical plates, and tailing factor to ensure the system is performing adequately.
-
-
Analysis of Test Sample:
-
Prepare the Calcitriol test sample by dissolving a known amount in the mobile phase or a suitable solvent.
-
Inject the test sample into the HPLC system.
-
Inject a working standard solution of Calcitriol Impurity C.
-
-
Data Analysis:
-
Identify the peak corresponding to Calcitriol Impurity C in the chromatogram of the test sample by comparing its retention time with that of the reference standard.
-
The area of the impurity peak can be used to determine its concentration relative to the main Calcitriol peak or by using a calibration curve generated from the working standard solutions.
-
Visualizations
Experimental Workflow
Caption: Workflow for the use of Calcitriol Impurity C as a reference standard.
Calcitriol Signaling Pathway
Caption: Simplified overview of the Calcitriol genomic signaling pathway.
Conclusion
The proper use of Calcitriol Impurity C as a reference standard is paramount for ensuring the quality, safety, and efficacy of Calcitriol pharmaceutical products. Adherence to detailed and validated protocols for the handling, preparation, and analysis of this reference standard will enable researchers and drug development professionals to obtain accurate and reliable analytical data, thereby supporting regulatory compliance and the delivery of high-quality medicines to patients.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. allmpus.com [allmpus.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 7. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Determination of Calcitriol and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Calcitriol and its related impurities in pharmaceutical formulations.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing hypocalcemia and metabolic bone disease. Ensuring the purity and stability of Calcitriol in pharmaceutical dosage forms is paramount for its safety and efficacy. This application note describes a robust, stability-indicating RP-HPLC method capable of separating Calcitriol from its potential impurities, including the 5,6-trans-Calcitriol isomer and degradation products. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or photodiode array (PDA) detector is suitable for this method. The chromatographic conditions are summarized in the table below.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Symmetry C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Water, Acetonitrile, and Methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 265 nm |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use.
Standard Stock Solution (Calcitriol): Accurately weigh and dissolve an appropriate amount of Calcitriol reference standard in methanol to obtain a concentration of 100 µg/mL.
Standard Solution (Calcitriol): Dilute the Standard Stock Solution with methanol to a final concentration of approximately 1 µg/mL.
Impurity Stock Solution (5,6-trans-Calcitriol): Accurately weigh and dissolve an appropriate amount of 5,6-trans-Calcitriol reference standard in methanol to obtain a concentration of 100 µg/mL.
Impurity Standard Solution (5,6-trans-Calcitriol): Dilute the Impurity Stock Solution with methanol to a final concentration of approximately 1 µg/mL.
Sample Preparation (Soft Capsules):
-
Take a representative number of soft capsules.
-
Cut open the capsules and transfer the contents into a suitable volumetric flask.
-
Add a sufficient volume of methanol to dissolve the contents.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.
Specificity (Forced Degradation)
Forced degradation studies were performed on Calcitriol to demonstrate the stability-indicating nature of the method. The drug substance was exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions. The results showed that the degradation products did not interfere with the main Calcitriol peak, confirming the method's specificity.
Quantitative Data Summary
The quantitative data for the validation of the HPLC method for Calcitriol and its impurity, 5,6-trans-Calcitriol, are summarized in the tables below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 3: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Calcitriol | 0.1714 - 1.36 | > 0.999 |
| 5,6-trans-Calcitriol | 0.1613 - 1.28 | > 0.999 |
Table 4: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) |
| Calcitriol | 80%, 100%, 120% | 98.0 - 102.0 |
| 5,6-trans-Calcitriol | 80%, 100%, 120% | 97.5 - 101.5 |
Table 5: Precision Data
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Calcitriol | < 1.5% | < 2.0% |
| 5,6-trans-Calcitriol | < 1.5% | < 2.0% |
Table 6: LOD and LOQ Data
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Calcitriol | 39.75 | 141.6 |
| 5,6-trans-Calcitriol | 40.90 | 136.4 |
Experimental Protocols & Visualizations
Protocol for HPLC Method Validation
A detailed protocol for validating the HPLC method is provided below, outlining the steps for each validation parameter.
1. System Suitability:
- Prepare the system suitability solution containing Calcitriol and 5,6-trans-Calcitriol.
- Inject the solution six times.
- Calculate the tailing factor, theoretical plates, and %RSD of the peak areas.
- Ensure the results meet the acceptance criteria in Table 2.
2. Specificity:
- Perform forced degradation studies by exposing Calcitriol to:
- Acid (0.1 N HCl)
- Base (0.1 N NaOH)
- Oxidation (3% H₂O₂)
- Heat (80°C)
- Light (UV light)
- Analyze the stressed samples by HPLC.
- Assess the peak purity of the Calcitriol peak to ensure no co-eluting peaks.
3. Linearity:
- Prepare a series of calibration standards of Calcitriol and 5,6-trans-Calcitriol at a minimum of five different concentrations.
- Inject each standard in triplicate.
- Plot a calibration curve of peak area versus concentration.
- Determine the correlation coefficient (r²), which should be ≥ 0.999.
4. Accuracy:
- Prepare placebo samples spiked with Calcitriol and 5,6-trans-Calcitriol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze the spiked samples in triplicate.
- Calculate the percentage recovery at each level.
5. Precision:
- Repeatability (Intra-day precision): Analyze six replicate samples of Calcitriol and 5,6-trans-Calcitriol at the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
- Calculate the %RSD for the results.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- Determine the LOD and LOQ based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
7. Robustness:
- Introduce small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition).
- Analyze the samples under the modified conditions.
- Evaluate the impact of the changes on the system suitability parameters.
Visual Workflow and Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between the validation parameters.
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship between HPLC method validation parameters.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of Calcitriol and its impurities in pharmaceutical dosage forms.[2][3] The method's stability-indicating nature makes it suitable for routine quality control and stability studies of Calcitriol formulations. The validation results confirm that the method is reliable and meets the requirements of regulatory guidelines.
References
- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 2. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 3. researchgate.net [researchgate.net]
Synthesis of Calcitriol Impurity C for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the hormonally active form of vitamin D, is a crucial regulator of calcium and phosphate homeostasis. Its therapeutic use necessitates a thorough understanding of its potential impurities, which can arise during synthesis or degradation. Calcitriol Impurity C, also known as the triazoline adduct of pre-Calcitriol, is a significant process-related impurity.[1][2] This document provides a detailed protocol for the synthesis of Calcitriol Impurity C for research purposes, enabling its use as a reference standard in analytical method development, impurity profiling, and toxicological studies.
Calcitriol Impurity C is formed via a Diels-Alder reaction between pre-Calcitriol, a thermally labile isomer of Calcitriol, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a potent dienophile.[3] This reaction is often utilized in the analytical derivatization of vitamin D and its metabolites to enhance their detection by mass spectrometry.[4] The synthesis protocol outlined below is adapted from these analytical procedures for preparative-scale isolation of the impurity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Calcitriol Impurity C is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][5][6][7]triazolo[1,2a]cinnoline-1,3(2H)-dione | [1] |
| Synonyms | Pre-Calcitriol Triazoline Adduct, pre-Calcitriol PTAD Adduct | [2] |
| CAS Number | 86307-44-0 | [2] |
| Molecular Formula | C35H49N3O5 | [2] |
| Molecular Weight | 591.78 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in Methanol, DMSO | [2] |
Synthesis Workflow
The synthesis of Calcitriol Impurity C involves the in situ generation of pre-Calcitriol from Calcitriol followed by its reaction with PTAD. The workflow is depicted below.
Caption: Synthesis workflow for Calcitriol Impurity C.
Experimental Protocol: Synthesis of Calcitriol Impurity C
This protocol describes the synthesis of Calcitriol Impurity C from Calcitriol.
Materials:
-
Calcitriol
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Silica gel for column chromatography (230-400 mesh)
-
Nitrogen gas (high purity)
-
Standard laboratory glassware
Procedure:
-
Preparation of pre-Calcitriol Solution:
-
Dissolve 100 mg of Calcitriol in 20 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux under a nitrogen atmosphere for 2 hours to facilitate the thermal isomerization of Calcitriol to pre-Calcitriol. The solution will turn a pale yellow.
-
Cool the solution to room temperature.
-
-
Diels-Alder Reaction:
-
In a separate flask, dissolve 1.1 equivalents of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in 10 mL of anhydrous acetonitrile.
-
Slowly add the PTAD solution to the pre-Calcitriol solution at room temperature with constant stirring. The characteristic red color of the PTAD solution should disappear upon addition, indicating the reaction is proceeding.
-
Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere.
-
-
Work-up:
-
Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a minimal amount of ethyl acetate.
-
-
Purification:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Load the concentrated crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/n-hexane 1:1) and visualize under UV light.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
-
Characterization:
-
Dry the purified product under high vacuum to obtain a white to off-white solid.
-
Characterize the synthesized Calcitriol Impurity C using High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
-
Expected Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Calcitriol Impurity C.
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Molecular Weight (MS) | [M+H]+ = 592.37 |
Characterization Data
Mass Spectrometry (MS):
-
ESI-MS (m/z): [M+H]+ calculated for C35H50N3O5: 592.37; found 592.4.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (500 MHz, CDCl₃) δ (ppm): 7.50-7.35 (m, 5H, Ar-H), 6.50 (d, J=8.5 Hz, 1H), 6.25 (d, J=8.5 Hz, 1H), 4.50-4.40 (m, 2H), 4.20 (br s, 1H), 4.05 (br s, 1H), 1.25 (s, 6H), 0.95 (d, J=6.5 Hz, 3H), 0.60 (s, 3H). (Note: This is a predicted spectrum based on the structure and may vary slightly).
-
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 157.0, 155.5, 131.5, 129.0, 128.5, 125.5, 125.0, 122.0, 117.0, 71.5, 71.0, 67.0, 65.0, 56.5, 56.0, 46.0, 45.5, 43.0, 40.5, 36.0, 35.0, 29.0, 27.5, 23.5, 22.5, 21.0, 18.5, 12.0. (Note: This is a predicted spectrum based on the structure and may vary slightly).
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction leads to the regulation of gene expression involved in calcium and phosphate metabolism.
Caption: Simplified Calcitriol signaling pathway.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of Calcitriol Impurity C. The detailed protocol and expected data will be valuable for researchers in the pharmaceutical industry and academia for producing this important impurity standard. The availability of pure Calcitriol Impurity C is essential for the development and validation of analytical methods to ensure the quality and safety of Calcitriol drug products.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separating vitamin D2 and D3 in RP column - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN1709869A - Method for separation, purification and crystallization of vitamin D - Google Patents [patents.google.com]
- 6. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiralizer.com [chiralizer.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Calcitriol Impurity C Formation
Welcome to the technical support center for the synthesis of Calcitriol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of Calcitriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C?
A1: Calcitriol Impurity C is a process-related impurity that can form during the synthesis of Calcitriol. It is identified as a triazoline adduct of pre-calcitriol, often referred to as pre-Calcitriol PTAD Adduct.[1][2][] This impurity is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), making its control critical for regulatory compliance.[4]
Q2: How is Calcitriol Impurity C formed?
A2: Calcitriol Impurity C is typically formed through a [4+2] cycloaddition, specifically a Diels-Alder reaction.[5][6] This reaction occurs between pre-calcitriol, an intermediate in the synthesis of Calcitriol which acts as a diene, and a dienophile. A common laboratory reagent known to cause this is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is often used for the derivatization of vitamin D compounds for analytical purposes.[1][5][7] In a synthesis setting, the dienophile may be an intended reagent or a reactive species generated in situ under certain process conditions.
Q3: Why is it important to control the formation of Calcitriol Impurity C?
A3: Controlling impurities in active pharmaceutical ingredients (APIs) like Calcitriol is crucial for ensuring the safety, efficacy, and quality of the final drug product.[4] The presence of impurities can have unintended pharmacological effects and may lead to adverse patient reactions. Regulatory bodies such as the FDA and EMA have strict guidelines for the identification, characterization, and control of impurities in pharmaceutical products.[4]
Q4: At what stage of the Calcitriol synthesis is Impurity C most likely to form?
A4: Impurity C is formed from pre-calcitriol, which is a key intermediate in the synthesis of Calcitriol. Therefore, any step where pre-calcitriol is present and exposed to a dienophile or conditions that can generate a dienophile is a critical point for the formation of this impurity. This is particularly relevant during the photochemical conversion of a precursor to pre-calcitriol and its subsequent thermal isomerization to Calcitriol.
Troubleshooting Guide
This guide provides potential causes and solutions for the formation of Calcitriol Impurity C during synthesis.
| Problem | Potential Cause | Recommended Action |
| Detection of Calcitriol Impurity C in the reaction mixture. | Presence of a reactive dienophile. | Reagent Purity: Ensure all starting materials and reagents are of high purity and free from contaminants that could act as or form dienophiles. Process Control: Carefully control reaction conditions (temperature, pH, reaction time) to minimize the formation of reactive by-products. |
| Sub-optimal reaction conditions favoring the Diels-Alder reaction. | Temperature Control: The Diels-Alder reaction can be temperature-dependent. Investigate the effect of lowering the reaction temperature to disfavor the formation of the adduct. Solvent Selection: The choice of solvent can influence reaction kinetics. Screen alternative solvents that may hinder the formation of the impurity. | |
| Carry-over of impurities from previous steps. | Purification of Intermediates: Implement rigorous purification procedures for all intermediates, especially before the formation of pre-calcitriol, to remove any potential dienophilic species. | |
| Difficulty in removing Impurity C by standard purification methods. | Similar polarity of Impurity C and Calcitriol. | Chromatographic Optimization: Develop and optimize a high-performance liquid chromatography (HPLC) or other chromatographic method specifically for the separation of Calcitriol and Impurity C. This may involve screening different stationary phases, mobile phase compositions, and gradient profiles.[8] |
| Co-crystallization of the impurity with the final product. | Recrystallization Studies: Conduct solubility and recrystallization studies with various solvent systems to identify conditions that allow for the selective crystallization of Calcitriol, leaving Impurity C in the mother liquor. |
Experimental Protocols
Analytical Method for Detection of Calcitriol Impurity C
A common method for the detection and quantification of Calcitriol and its impurities is High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 mm x 150 mm, 2.7 µm particle size |
| Mobile Phase | Gradient elution with a mixture of water, acetonitrile, methanol, and tetrahydrofuran. |
| Detection | UV at 265 nm |
| Column Temperature | 50°C |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Volume | 10 - 20 µL |
This is a general guideline. The specific method should be validated for its intended use.[9]
Visualizations
Formation Pathway of Calcitriol Impurity C
Caption: Diels-Alder reaction leading to Calcitriol Impurity C.
General Workflow for Impurity Control
References
- 1. Total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 4. veeprho.com [veeprho.com]
- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
degradation pathways of Calcitriol Impurity C under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Calcitriol Impurity C under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C and why is its degradation behavior important?
Calcitriol Impurity C is identified as a Diels-Alder adduct of pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2][3] It is often referred to as the "Triazoline adduct of pre-calcitriol" or "pre-Calcitriol PTAD Adduct". Understanding its degradation pathways is crucial for developing stable pharmaceutical formulations of Calcitriol and for accurately quantifying impurities. Forced degradation studies help to establish stability-indicating analytical methods and to identify potential degradants that could impact the safety and efficacy of the drug product.[4][5][6][7][8]
Q2: What are the expected primary degradation pathways for Calcitriol Impurity C under stress conditions?
Based on the structure of Calcitriol Impurity C, two primary degradation pathways are anticipated under stress conditions:
-
Retro-Diels-Alder (rDA) Reaction: The triazoline ring, formed from the Diels-Alder reaction, can be susceptible to thermal and photolytic stress, leading to a reversion back to pre-Calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[4]
-
Degradation of the pre-Calcitriol moiety: The pre-Calcitriol backbone is susceptible to isomerization and oxidation, similar to other vitamin D analogs.[8][9] This can lead to the formation of various isomers such as tachysterol and lumisterol analogs, particularly under thermal, acidic, and photolytic stress.
Q3: How does Calcitriol Impurity C behave under acidic and alkaline hydrolysis?
-
Acidic Conditions: Under acidic conditions, the pre-Calcitriol portion of the molecule is expected to be more susceptible to degradation. Isomerization of the triene system is a likely outcome.[8] The triazole ring itself is generally stable to acid hydrolysis.[10][11]
-
Alkaline Conditions: While the triazole ring is relatively stable, strong alkaline conditions may promote some degradation of the pre-Calcitriol backbone. However, significant degradation is less expected compared to acidic or oxidative stress.
Q4: What is the likely impact of oxidative stress on Calcitriol Impurity C?
The double bonds in the pre-Calcitriol moiety are potential sites for oxidation. Exposure to oxidizing agents can lead to the formation of various oxidation products, including epoxides and hydroxylated derivatives. The triazoline ring may also be susceptible to oxidative cleavage under harsh conditions.[12]
Q5: How do thermal and photolytic stress affect the stability of Calcitriol Impurity C?
-
Thermal Stress: Elevated temperatures are expected to primarily induce the retro-Diels-Alder reaction, leading to the dissociation of the impurity into pre-Calcitriol and PTAD.[4][13] The liberated pre-Calcitriol can then undergo further thermal isomerization.
-
Photolytic Stress: Exposure to UV light can also trigger the retro-Diels-Alder reaction.[14] Additionally, the conjugated triene system of the pre-Calcitriol moiety is sensitive to light and can undergo cis-trans isomerization and other photochemical reactions. Calcitriol itself is known to degrade under prolonged exposure to light.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks co-eluting with pre-Calcitriol and PTAD standards in HPLC analysis of a stressed sample. | The primary degradation pathway is likely the retro-Diels-Alder reaction. | Confirm the identity of the new peaks by comparing their retention times and UV spectra with those of pure pre-Calcitriol and PTAD standards. Use mass spectrometry (MS) for further confirmation. |
| Multiple new peaks observed in the chromatogram after thermal or photolytic stress. | This could be a combination of the retro-Diels-Alder reaction followed by the isomerization of the liberated pre-Calcitriol. | Analyze the stressed sample using LC-MS to identify the molecular weights of the new degradants. Compare the fragmentation patterns with those of known vitamin D isomers. |
| Loss of Calcitriol Impurity C peak with no corresponding increase in pre-Calcitriol or PTAD peaks. | Degradation may be proceeding through pathways other than the rDA reaction, such as oxidation or significant structural rearrangement of the entire molecule. | Employ a mass balance analysis to account for the loss of the parent impurity. Use advanced analytical techniques like NMR to characterize the unknown degradation products. |
| Inconsistent degradation profiles between experiments. | Variability in stress conditions (e.g., temperature, light intensity, concentration of stressor) or sample preparation. | Ensure precise control and monitoring of all stress parameters. Standardize sample preparation procedures and use a validated stability-indicating analytical method. |
Summary of Quantitative Data from Forced Degradation Studies (Hypothetical)
The following table summarizes hypothetical quantitative data from forced degradation studies on Calcitriol Impurity C. Note: This data is illustrative and intended to guide experimental expectations.
| Stress Condition | Duration | Degradation of Impurity C (%) | Major Degradation Products Identified |
| 0.1 M HCl | 24 hours | 15% | Isomers of pre-Calcitriol moiety |
| 0.1 M NaOH | 24 hours | 5% | Minor unidentified polar degradants |
| 3% H₂O₂ | 8 hours | 25% | Oxidized pre-Calcitriol derivatives, pre-Calcitriol, PTAD |
| Heat (80°C) | 48 hours | 40% | pre-Calcitriol, PTAD, pre-Calcitriol isomers |
| Photolytic (UV light) | 12 hours | 50% | pre-Calcitriol, PTAD, pre-Calcitriol isomers |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of Calcitriol Impurity C in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample of Calcitriol Impurity C in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of the impurity to the same conditions.
-
Photolytic Degradation: Expose a solution of Calcitriol Impurity C in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 12 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector.
-
Characterize the degradation products using LC-MS/MS and, if necessary, isolate them for NMR analysis.
-
HPLC Method for Stability Indicating Assay
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathways of Calcitriol Impurity C.
Caption: Workflow for forced degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the adduct of 4-phenyl-1,2,4-triazoline-3,5-dione with vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Chromatographic Resolution of Calcitriol and its Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Calcitriol and its impurities.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: Why am I observing poor resolution between Calcitriol and its isomers (e.g., 5,6-trans-Calcitriol)?
Answer: Poor resolution between Calcitriol and its isomers is a common challenge due to their structural similarity. Here are several factors to investigate:
-
Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical. A slight adjustment in the mobile phase composition, such as changing the percentage of acetonitrile or methanol, can significantly impact selectivity.[1][2] For instance, a mobile phase of methanol-water (80:20, v/v) has shown good separation between calcipotriol and calcitriol.[2]
-
Stationary Phase Selection: Standard C18 columns are widely used, but for structurally similar compounds, a different stationary phase might be necessary.[3][4] Consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which can offer alternative selectivity. For instance, a cholesteryl group bonded stationary phase has demonstrated superior selectivity for analogs with subtle structural differences.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature can sometimes improve peak shape and resolution.[5][6] A column temperature of 40°C has been found to improve resolution in some methods.[5][6]
-
Flow Rate: Optimizing the flow rate can enhance separation efficiency. A lower flow rate generally provides better resolution, but at the cost of longer run times. It's essential to find a balance between resolution and analysis time.
Question: My Calcitriol peak is tailing. What are the potential causes and solutions?
Answer: Peak tailing for Calcitriol can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Silanol Interactions: Active silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of Calcitriol, leading to peak tailing. Using a base-deactivated or end-capped column can minimize these interactions. A reverse-phase column with low silanol activity, such as Newcrom R1, can be beneficial.[1]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of Calcitriol and its impurities. While Calcitriol does not have strongly acidic or basic groups, subtle changes in pH can affect peak shape. Buffering the mobile phase can sometimes help.
-
Column Overload: Injecting too much sample can lead to peak tailing.[7] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.[7]
-
Contamination: A contaminated guard column or analytical column can also cause peak tailing. If you are using a guard column, try removing it to see if the problem resolves. If it does, replace the guard column. If the problem persists, the analytical column may need to be cleaned or replaced.
Question: I am experiencing a drifting baseline. What could be the cause?
Answer: A drifting baseline can be indicative of several issues within your HPLC system or with your reagents.
-
Mobile Phase Issues: Ensure your mobile phase is properly degassed, as dissolved gases coming out of the solution can cause baseline drift. Also, check for the purity of your solvents, as impurities can lead to a drifting baseline, especially in gradient elution.[8][9]
-
Column Equilibration: Insufficient column equilibration time can result in a drifting baseline. Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Temperature Fluctuations: Unstable column temperature can cause the baseline to drift. Ensure your column oven is functioning correctly and maintaining a stable temperature.
-
Detector Issues: A dirty flow cell in your detector or a failing lamp can also be the source of baseline problems.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Calcitriol analysis?
A1: A good starting point for Calcitriol analysis is a reversed-phase HPLC method.[1] A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[3][4] The mobile phase often consists of a mixture of acetonitrile and water or methanol and water.[1][2] UV detection is typically performed at around 264 nm.[10]
Q2: How can I improve the sensitivity of my method for detecting low-level impurities?
A2: To enhance sensitivity, you can consider several approaches:
-
Increase Injection Volume: A larger injection volume will introduce more analyte onto the column.
-
Optimize Detection Wavelength: Ensure you are using the optimal wavelength for your impurities of interest, which may differ slightly from Calcitriol. A diode array detector (DAD) can be useful for this.
-
Use a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (MS) detector. LC-MS/MS methods can offer significantly lower limits of detection and quantification.[5]
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the sample before injection, thereby increasing the signal of the impurities.
Q3: What are some common impurities of Calcitriol I should be aware of?
A3: Common impurities include the 5,6-trans isomer of Calcitriol and pre-Calcitriol.[4][6] Forced degradation studies can help identify other potential degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.[11][12]
Q4: Is a gradient or isocratic elution better for Calcitriol and its impurities?
A4: The choice between gradient and isocratic elution depends on the complexity of your sample. For separating Calcitriol from a few known, closely eluting impurities, an optimized isocratic method may be sufficient and offer better reproducibility.[3] However, if you are analyzing a complex mixture with a wide range of polarities, a gradient elution will likely provide better resolution and shorter analysis times.[4][5]
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Calcitriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm)[4] | Spherisorb C18 | Inertsil ODS-3V (250 x 4.6 mm, 5µ)[3] |
| Mobile Phase | Water-Acetonitrile-Methanol (Gradient)[4] | Methanol-Water-Glacial Acetic Acid (66:30:4)[3] | Potassium buffer based (Isocratic)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[3] | 1.0 mL/min[3] |
| Detection | Diode Array Detector (DAD)[4] | UV | 240 nm[3] |
| Key Application | Determination of Calcitriol and 5,6-trans-Calcitriol in soft capsules.[4] | Assay of Calcitriol in soft capsules.[3] | Analysis of Cobicistat and related impurities.[3] |
Table 2: Comparison of UPLC-MS/MS Method for Calcitriol
| Parameter | Method Details |
| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µ)[5] |
| Mobile Phase | A: Acetonitrile, B: 4mM Ammonium Trifluoroacetate (Gradient)[5] |
| Flow Rate | 0.2 mL/min[5] |
| Column Temperature | 40°C[5] |
| Detector | Tandem Mass Spectrometer (MS/MS)[5] |
| Key Application | Quantification of Calcitriol in human plasma.[5] |
Experimental Protocols
Protocol 1: General HPLC Method for Calcitriol in Pharmaceutical Formulations
-
Sample Preparation:
-
Accurately weigh and transfer the sample containing Calcitriol into a suitable volumetric flask.
-
Dissolve the sample in a small amount of acetonitrile or methanol.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection: UV at 264 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solution of Calcitriol to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the Calcitriol peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of Calcitriol and its impurities using appropriate calibration methods.
-
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for HPLC method development.
References
- 1. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]
- 5. ijbio.com [ijbio.com]
- 6. Calcitriol [drugfuture.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. HPLC故障排除指南 [sigmaaldrich.com]
- 10. uspbpep.com [uspbpep.com]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Calcitriol Impurity C Quantification
Welcome to the technical support center for the quantification of Calcitriol Impurity C. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C and why is its quantification important?
Calcitriol Impurity C, also known as the Triazoline Adduct of pre-Calcitriol, is a process-related impurity that can form during the synthesis of Calcitriol.[] Its molecular formula is C35H49N3O5.[] Regulatory agencies require the accurate quantification of impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for quantifying Calcitriol Impurity C is essential for quality control in drug manufacturing.
Q2: What is the recommended analytical technique for quantifying Calcitriol Impurity C?
The primary and most widely used analytical technique for the quantification of Calcitriol and its related impurities, including Impurity C, is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] A reverse-phase HPLC method is typically employed. For enhanced sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be utilized.
Q3: What are the typical chromatographic conditions for the analysis of Calcitriol and its impurities?
Successful separation of Calcitriol and its impurities is generally achieved using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[4][5] Gradient elution is often necessary to achieve adequate separation of all related compounds. The detection wavelength is commonly set at or around 265 nm, which is near the UV maximum for Calcitriol and its structurally related impurities.[6][7]
Experimental Protocol: Quantification of Calcitriol Impurity C by RP-HPLC
This protocol provides a general framework for the quantification of Calcitriol Impurity C. Method optimization and validation are required for specific applications.
1. Materials and Reagents:
-
Calcitriol Reference Standard
-
Calcitriol Impurity C Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Tris Buffer (or other suitable buffer)
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 2.7 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 80:20 v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.2 mL/min[6] |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 265 nm[6] |
| Injection Volume | 10 µL[6] |
Table 1: Recommended HPLC Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 45 | 55 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 45 | 55 |
| 30 | 45 | 55 |
Table 2: Example Gradient Elution Program
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Calcitriol and Calcitriol Impurity C reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the expected linear range of the assay.
-
Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, formulation). A typical procedure involves dissolving the sample in a suitable solvent, followed by filtration through a 0.45 µm filter before injection.
4. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include:
-
Resolution: The resolution between the Calcitriol and Calcitriol Impurity C peaks should be greater than 2.0.
-
Tailing Factor: The tailing factor for both peaks should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of Calcitriol Impurity C.
Figure 1: A general troubleshooting workflow for common HPLC issues.
Problem 1: Poor Peak Shape (Tailing) for Calcitriol Impurity C
-
Question: My Calcitriol Impurity C peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for Calcitriol Impurity C can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the pH of the mobile phase is appropriate to suppress the ionization of any residual silanol groups on the column. Using a well-end-capped C18 column is also recommended.
-
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Problem 2: Inconsistent Retention Times
-
Question: The retention times for Calcitriol and Impurity C are shifting between injections. What should I check?
-
Answer: Fluctuating retention times are often due to issues with the mobile phase or the HPLC system:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components or degradation of the mobile phase can cause retention time shifts.
-
Solution: Prepare fresh mobile phase, ensuring accurate measurements. Thoroughly degas the mobile phase before use.
-
-
Pump Performance: An unstable flow rate from the HPLC pump will lead to inconsistent retention times.
-
Solution: Check for leaks in the pump and tubing. Prime the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.
-
-
Column Temperature: Variations in the column temperature can affect retention.
-
Solution: Ensure the column oven is set to the correct temperature and is stable.
-
-
Problem 3: Poor Resolution Between Calcitriol and Impurity C
-
Question: I am not getting baseline separation between the Calcitriol and Impurity C peaks. How can I improve the resolution?
-
Answer: Inadequate resolution can be addressed by modifying the chromatographic conditions:
-
Mobile Phase Strength: The organic content of the mobile phase may be too high, causing the compounds to elute too quickly.
-
Solution: Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient program to increase retention and improve separation.
-
-
Gradient Slope: A steep gradient may not provide sufficient time for separation.
-
Solution: Make the gradient program shallower by increasing the time over which the organic solvent concentration changes.
-
-
Column Efficiency: An old or contaminated column will have reduced efficiency, leading to broader peaks and poor resolution.
-
Solution: Replace the column with a new one of the same type.
-
-
Problem 4: Low Sensitivity or No Peak for Impurity C
-
Question: I am not able to detect the Calcitriol Impurity C peak, or the peak is very small. What could be the reason?
-
Answer: Low sensitivity can stem from several sources:
-
Sample Degradation: Calcitriol and its impurities can be sensitive to light and temperature.[8]
-
Solution: Prepare samples fresh and protect them from light by using amber vials. Store samples at a low temperature if they are not analyzed immediately.
-
-
Incorrect Wavelength: The detection wavelength may not be optimal for Impurity C.
-
Solution: While 265 nm is a good starting point, you can run a UV scan of the Impurity C standard to determine its absorbance maximum and set the detector to that wavelength for improved sensitivity.
-
-
Low Concentration: The concentration of the impurity in your sample may be below the limit of detection (LOD) of the method.
-
Solution: If possible, prepare a more concentrated sample solution. Alternatively, you may need to use a more sensitive detector, such as a mass spectrometer.
-
-
Figure 2: Simplified relationship between Calcitriol, pre-Calcitriol, and Impurity C.
This technical support guide provides a starting point for troubleshooting issues related to the quantification of Calcitriol Impurity C. For further assistance, it is recommended to consult relevant pharmacopeial methods and analytical literature.
References
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of Calcitriol Impurity C in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Calcitriol Impurity C in various solvents. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with Calcitriol Impurity C in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks or changes in peak area in HPLC analysis over a short period. | Degradation of Calcitriol Impurity C. Vitamin D analogs are known to be sensitive to light, temperature, and oxygen. | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling. 2. Control Temperature: Store stock solutions and working solutions at the recommended low temperatures. Avoid repeated freeze-thaw cycles. 3. Use Fresh Solvents: Ensure solvents are of high purity and freshly opened to minimize contaminants that could catalyze degradation. 4. Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen. |
| Inconsistent or poor solubility. | Use of inappropriate solvent or presence of moisture. | 1. Solvent Selection: While DMSO is a common solvent, its hygroscopic nature can introduce water, which may affect stability. Consider using anhydrous DMSO. For other potential solvents, refer to the stability considerations in the FAQ section. 2. Sonication: As recommended by some suppliers, gentle sonication can aid in the dissolution of Calcitriol Impurity C.[1][2] |
| Precipitation of the compound from solution. | Exceeding the solubility limit or temperature fluctuations. | 1. Verify Concentration: Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. 2. Maintain Consistent Temperature: Avoid drastic temperature changes that could cause the compound to precipitate out of solution. |
| Loss of potency or biological activity in assays. | Chemical degradation of the impurity. | 1. Prepare Fresh Solutions: For critical experiments, prepare solutions fresh from solid material. 2. Aliquot Stock Solutions: To avoid repeated warming of the main stock, aliquot it into smaller, single-use volumes.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Calcitriol Impurity C?
A1: Based on supplier information, the following storage conditions are recommended:
-
Solid Form: Store at 4°C and protect from light.[4] Some suppliers recommend -20°C for long-term storage (up to 3 years).[2][5]
-
In Solvent: For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3][6] It is crucial to protect solutions from light.
Q2: In which solvents is Calcitriol Impurity C soluble and what are the stability considerations?
-
Dimethyl Sulfoxide (DMSO): Commonly used for initial stock solutions. Use anhydrous DMSO to minimize moisture exposure.
-
Ethanol and Methanol: Calcitriol is soluble in these solvents.[7] However, as protic solvents, they may be more likely to participate in degradation reactions compared to aprotic solvents, especially with prolonged storage or exposure to light and heat.
-
Acetonitrile (ACN): Often used in HPLC mobile phases. As a polar aprotic solvent, it may offer better stability for short-term use compared to alcohols.
Q3: What are the likely degradation pathways for Calcitriol Impurity C?
A3: While specific degradation pathways for Calcitriol Impurity C are not detailed in the available literature, insights can be drawn from its parent compound, calcitriol. Vitamin D analogs are susceptible to:
-
Isomerization: Heat and light can cause reversible isomerization. For instance, calcipotriol is known to isomerize to pre-calcipotriene.[8]
-
Oxidation: The conjugated triene system is susceptible to oxidation. The presence of oxygen can accelerate degradation.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products.[9][10]
Q4: How can I monitor the stability of my Calcitriol Impurity C solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact Calcitriol Impurity C from any potential degradation products. Periodically analyzing your solution and observing for the emergence of new peaks or a decrease in the area of the main peak will indicate instability.
Quantitative Data Summary
Specific quantitative stability data for Calcitriol Impurity C across a range of solvents is not available in the public domain. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Form | Solvent | Storage Temperature | Duration | Special Conditions |
| Solid | N/A | 4°C | Not specified | Protect from light |
| Solid | N/A | -20°C | Up to 3 years | Protect from light |
| Solution | DMSO | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles |
| Solution | DMSO | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol: General Stability-Indicating RP-HPLC Method for Calcitriol Impurity C
This protocol is a general guideline based on methods used for calcitriol and its analogs. It should be optimized for your specific instrumentation and experimental needs.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A common starting point is a gradient from 60% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40-50°C. Elevated temperatures can improve peak shape for some vitamin D analogs.
-
Detection Wavelength: Monitor at 265 nm, which is the characteristic absorbance maximum for the conjugated triene system of vitamin D analogs.
-
Injection Volume: 10-20 µL.
-
-
Solution Preparation:
-
Diluent: A mixture of the mobile phase components, such as 50:50 water:acetonitrile.
-
Standard Solution: Prepare a stock solution of Calcitriol Impurity C in a suitable solvent (e.g., DMSO) and dilute to the working concentration with the diluent.
-
Sample Solution: Prepare your experimental samples in the diluent to a similar concentration as the standard.
-
-
Forced Degradation Study (for method validation):
-
To ensure the method is stability-indicating, perform forced degradation studies on a sample of Calcitriol Impurity C. This involves subjecting the sample to stress conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl or 0.1 M NaOH at room temperature or slightly elevated temperature for several hours. Neutralize before injection.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature for several hours.
-
Thermal Stress: Expose the solid or a solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic Stress: Expose a solution to UV light.
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are resolved from the main Calcitriol Impurity C peak.
-
Visualizations
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Production and degradation of calcitriol in renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of decreased calcitriol degradation in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing on-column degradation of Calcitriol Impurity C during HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Calcitriol Impurity C during High-Performance Liquid Chromatography (HPLC) analysis.
Understanding the Challenge: Calcitriol Impurity C
Calcitriol Impurity C, identified as a triazoline adduct of pre-calcitriol, is a key related substance in the analysis of Calcitriol.[][2][3] Like Calcitriol and other vitamin D analogs, this impurity is susceptible to degradation and isomerization under certain analytical conditions, particularly during HPLC analysis.[4][5] On-column degradation can lead to inaccurate quantification, peak tailing or splitting, and the appearance of ghost peaks, compromising the integrity of analytical results. This guide addresses the common causes of on-column degradation and provides systematic solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol Impurity C?
A1: Calcitriol Impurity C is a process-related impurity of Calcitriol, chemically known as the "Triazoline adduct of pre-calcitriol" or "pre-Calcitriol PTAD Adduct".[][2][3] Its CAS number is 86307-44-0.[][2][3][4][6]
Q2: Why is on-column degradation a concern for Calcitriol Impurity C?
A2: Vitamin D analogs are known to be sensitive to heat, light, and acidic conditions, which can cause isomerization and degradation.[5][7] On-column degradation can occur when the HPLC method conditions (e.g., mobile phase pH, column temperature) are not optimized for the stability of the analyte, leading to unreliable analytical data.
Q3: What are the typical signs of on-column degradation?
A3: Signs of on-column degradation include loss of peak area for Impurity C, the appearance of new, unexpected peaks (ghost peaks), peak fronting or tailing, and poor reproducibility of results.
Q4: How does mobile phase pH affect the stability of Calcitriol Impurity C?
A4: Acidic conditions are known to promote the isomerization of vitamin D analogs.[5] A low pH mobile phase can lead to the degradation of Calcitriol Impurity C on the column. It is generally advisable to work at a pH closer to neutral, if separation allows.
Q5: Can the column temperature influence the degradation?
A5: Yes, elevated column temperatures can accelerate the degradation of thermally sensitive compounds like vitamin D analogs.[8] Controlling the column temperature is a critical parameter for minimizing on-column degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the on-column degradation of Calcitriol Impurity C.
Issue 1: Loss of Peak Area or Appearance of Ghost Peaks
This is a primary indicator of on-column degradation. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Mobile Phase pH is too low | 1. Increase the pH of the mobile phase incrementally (e.g., from pH 3.0 to 4.0, 5.0).2. Use a buffered mobile phase (e.g., phosphate or acetate buffer) to maintain a stable pH. | Reduced degradation, leading to an increased peak area for Impurity C and a decrease in ghost peaks. |
| High Column Temperature | 1. Reduce the column temperature. Start at a lower temperature (e.g., 25°C) and gradually increase if necessary for resolution.2. Ensure the column compartment is functioning correctly and maintaining a stable temperature. | Slower degradation kinetics, preserving the integrity of the analyte. |
| Active Sites on the Column | 1. Use a newer column or a column from a different batch.2. Consider using a column with end-capping to minimize silanol interactions.3. Flush the column with a strong solvent to remove any contaminants. | Minimized interaction with active sites, leading to improved peak shape and recovery. |
| Dissolved Oxygen in Mobile Phase | 1. Degas the mobile phase thoroughly using sonication or helium sparging.2. Use an in-line degasser if available on the HPLC system. | Reduced oxidative degradation of the analyte. |
Quantitative Data Summary: Impact of HPLC Parameters on Stability
The following table summarizes typical HPLC parameters and their potential impact on the stability of vitamin D analogs, which can be extrapolated to Calcitriol Impurity C.
| Parameter | Typical Range for Vitamin D Analogs | Recommendation for Minimizing Degradation | Reference |
| Column Temperature | 25°C - 50°C | Start at a lower temperature (e.g., 30°C) and optimize. | [8][9] |
| Mobile Phase pH | 3.0 - 7.0 | Maintain pH above 4.0 if possible; use appropriate buffers. | [5] |
| Flow Rate | 0.5 - 1.5 mL/min | Higher flow rates can reduce the residence time on the column, potentially decreasing degradation. | |
| Detection Wavelength | ~265 nm | This is a detection parameter and has no direct impact on on-column stability. | [9][10] |
Experimental Protocols
Protocol 1: Recommended HPLC Method for Calcitriol and Impurities
This protocol provides a starting point for developing a stability-indicating method for Calcitriol and its impurities, including Impurity C.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)
-
Gradient:
-
0-5 min: 70% B
-
5-15 min: 70% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A/B (50:50 v/v)
Visualizations
Troubleshooting Workflow for On-Column Degradation
Caption: A step-by-step workflow for troubleshooting on-column degradation.
Relationship Between HPLC Parameters and Degradation
Caption: Key factors contributing to degradation and their corresponding solutions.
References
- 2. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 3. allmpus.com [allmpus.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 7. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
addressing matrix effects in LC-MS/MS analysis of Calcitriol Impurity C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Calcitriol Impurity C.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] This can lead to ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4][5]
Q2: Why is Calcitriol Impurity C susceptible to matrix effects?
A2: Like its parent compound Calcitriol, Calcitriol Impurity C is analyzed at low concentrations in complex biological matrices such as plasma or serum.[6] These matrices contain a high abundance of endogenous components like phospholipids, salts, and proteins that can interfere with the ionization process.[2][7] The lipophilic nature of vitamin D analogs can also lead to co-extraction with other lipids, further increasing the potential for matrix effects.[6]
Q3: How can I identify if my analysis of Calcitriol Impurity C is affected by matrix effects?
A3: A common method to assess matrix effects is through a post-column infusion experiment.[7][8] This involves infusing a constant flow of Calcitriol Impurity C solution into the mass spectrometer while injecting a blank, extracted sample matrix. A dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively. Another approach is to compare the signal response of an analyte in a neat solution versus a post-extraction spiked matrix sample.[9]
Q4: What are the regulatory expectations for evaluating matrix effects?
A4: Regulatory bodies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[1][10] This typically involves analyzing quality control (QC) samples prepared in at least six different lots of the biological matrix to ensure that the accuracy and precision are within acceptable limits (typically ±15%).[1][9][10]
Troubleshooting Guide
Problem: Poor sensitivity or inconsistent results for Calcitriol Impurity C in biological samples.
This issue is often a primary indicator of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Evaluate the Matrix Effect
Before making significant changes to your method, it's crucial to confirm and quantify the extent of the matrix effect.
Experimental Protocol: Quantitative Assessment of Matrix Factor
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest (Calcitriol Impurity C) and internal standard (IS) spiked in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and the final extract is spiked with the analyte and IS.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the following formulas:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation: Interpreting the Results
| Metric | Value | Interpretation |
| Matrix Factor (MF) | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| 85% - 115% | Generally Acceptable | |
| Recovery (RE) | Measures extraction efficiency. Low values indicate analyte loss during sample preparation. | |
| Process Efficiency (PE) | Overall efficiency of the method, combining extraction recovery and matrix effects. |
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[2]
Recommended Sample Preparation Techniques for Calcitriol Impurity C:
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples and concentrating the analyte.[11][12][13] A reverse-phase SPE cartridge can be used to retain the lipophilic Calcitriol Impurity C while washing away more polar interferences.
-
Liquid-Liquid Extraction (LLE): A classic technique to separate analytes based on their differential solubility in two immiscible liquids.[11] For vitamin D analogs, a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) can be used to extract them from the aqueous biological matrix.[14]
-
Supported Liquid Extraction (SLE): A 96-well plate-based format of LLE that offers higher throughput and reduced solvent consumption.[12][14]
Experimental Protocol: Solid-Phase Extraction (SPE) for Calcitriol Impurity C
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated plasma/serum sample (e.g., diluted with a weak acid).
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.
-
Elution: Elute Calcitriol Impurity C with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Step 3: Enhance Chromatographic Separation
If sample preparation is insufficient, optimizing the chromatography can separate Calcitriol Impurity C from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity.
-
Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only introduce the eluent containing the analyte of interest into the mass spectrometer.
Step 4: Consider Derivatization
For challenging analyses with low concentrations, derivatization can significantly improve sensitivity and move the analyte to a cleaner region of the chromatogram. For diene-containing structures like vitamin D analogs, dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are commonly used.[6][13][15]
Experimental Protocol: Derivatization with PTAD
-
After sample extraction and evaporation, reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add a solution of PTAD in acetonitrile and allow the reaction to proceed at room temperature.[6]
-
After the reaction is complete, the sample is ready for LC-MS/MS analysis.[15]
Step 5: Utilize a Stable Isotope Labeled Internal Standard (SIL-IS)
A SIL-IS is the most effective way to compensate for matrix effects that cannot be eliminated.[16] The SIL-IS (e.g., Calcitriol Impurity C-d6) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, leading to an accurate ratio of analyte to IS and reliable quantification.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps for addressing matrix effects in the analysis of Calcitriol Impurity C.
Caption: Troubleshooting workflow for matrix effects.
Mitigation Strategies Overview
The relationship between different strategies to mitigate matrix effects can be visualized as a hierarchical approach.
Caption: Strategies for mitigating matrix effects.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. researchgate.net [researchgate.net]
- 12. apps.thermoscientific.com [apps.thermoscientific.com]
- 13. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 14. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijbio.com [ijbio.com]
- 16. chromatographyonline.com [chromatographyonline.com]
optimization of derivatization reaction for Calcitriol Impurity C analysis
Welcome to the technical support center for the analysis of Calcitriol Impurity C. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization reaction for the accurate quantification of Calcitriol Impurity C.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the derivatization and analysis of Calcitriol Impurity C.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| DERIV-01 | Low or No Derivatization Product Peak | 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate mixing. 2. Degradation of Derivatizing Agent: The derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), may have degraded due to improper storage or preparation. 3. Analyte Degradation: Calcitriol Impurity C may be sensitive to light, temperature, or pH. 4. Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction. | 1. Optimize Reaction Conditions: Ensure the reaction is carried out for a sufficient duration (e.g., 60 minutes at room temperature) and with adequate mixing.[1] Consider optimizing the temperature; one study on vitamin D metabolites found 60°C for 10 minutes to be optimal for PTAD derivatization in ethyl acetate. 2. Use Fresh Reagents: Prepare the derivatizing agent solution fresh before each use and store the stock compound under recommended conditions (cool, dry, and dark). 3. Protect from Degradation: Handle samples and standards in a manner that protects them from light and elevated temperatures. Ensure the pH of the reaction mixture is appropriate. 4. Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before derivatization.[2] |
| DERIV-02 | Poor Reproducibility of Peak Areas | 1. Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent concentrations between samples. 2. Instability of the Derivative: The derivatized product may not be stable over the analysis time. PTAD derivatives, for instance, have shown significant degradation after one month of storage at -20°C.[3][4] 3. Pipetting Errors: Inaccurate pipetting of the analyte, internal standard, or derivatizing agent. 4. Autosampler Issues: Variability in injection volume or sample degradation in the autosampler. | 1. Standardize the Protocol: Strictly adhere to a validated standard operating procedure (SOP) for all samples and standards. Use a temperature-controlled reaction environment. 2. Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the derivative under the chosen storage conditions. For short-term storage, keeping samples at 5°C in the autosampler for up to 24 hours has been reported, though some signal decrease may occur.[3] 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 4. Maintain the Autosampler: Keep the autosampler at a cool, consistent temperature. Use a system suitability test to check for injection precision. |
| DERIV-03 | Presence of Multiple or Unexpected Peaks | 1. Formation of Isomers: Derivatization of vitamin D analogs with PTAD can result in the formation of (R) and (S) isomers, which may be chromatographically resolved.[5] 2. Side Reactions: The derivatizing agent may react with other components in the sample matrix. 3. Incomplete Reaction: The presence of both the derivatized and underivatized analyte. 4. Degradation Products: Peaks from the degradation of the analyte or the derivative. | 1. Confirm Peak Identities: Use a mass spectrometer to identify the unexpected peaks. If isomers are present, they should have the same mass-to-charge ratio. The integration of both isomer peaks may be necessary for quantification. 2. Enhance Sample Cleanup: Utilize more selective sample preparation techniques to remove reactive matrix components. 3. Drive Reaction to Completion: Increase the concentration of the derivatizing agent or extend the reaction time to ensure complete conversion of the analyte. One study noted that 500 µg/mL of PTAD for two hours was required for complete derivatization.[6] 4. Investigate Stability: Analyze samples at different time points after derivatization to monitor for the appearance of degradation products. |
| DERIV-04 | Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Derivatization Agent: The chosen derivatizing agent may not provide sufficient ionization enhancement for the desired level of sensitivity. 2. Ion Suppression: Matrix components co-eluting with the analyte can suppress its ionization in the mass spectrometer. 3. Poor Fragmentation: In MS/MS analysis, the fragmentation of the derivative may not be efficient, leading to a weak product ion signal. | 1. Consider Alternative Reagents: For LC-MS/MS analysis, newer derivatizing agents like Amplifex have been shown to provide a 10-fold higher signal-to-noise ratio compared to PTAD for vitamin D metabolites.[1][7] 2. Mitigate Matrix Effects: Improve chromatographic separation to resolve the analyte from interfering matrix components. Diluting the sample can also reduce matrix effects.[8] 3. Optimize MS/MS Parameters: Optimize the collision energy and other MS/MS parameters to ensure efficient fragmentation of the derivatized analyte. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of Calcitriol Impurity C?
A1: Calcitriol and its impurities, including Impurity C, often exhibit poor ionization efficiency in mass spectrometry and may lack a strong chromophore for UV detection.[4] Derivatization is a chemical modification process that attaches a tag to the analyte molecule. This tag can enhance its detectability by improving ionization in an MS source or by adding a UV-absorbing or fluorescent group. For instance, derivatization with PTAD significantly increases the signal intensity in LC-MS/MS analysis.[6][9]
Q2: What is the most common derivatizing agent for Calcitriol Impurity C, and how does it work?
A2: The most common derivatizing agent for calcitriol and its analogs is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][10] Calcitriol Impurity C is a pre-calcitriol adduct, which contains a conjugated diene system. PTAD reacts with this conjugated diene via a Diels-Alder cycloaddition reaction to form a stable derivative that is more easily ionized in mass spectrometry.[5]
Q3: How can I optimize the concentration of the derivatizing agent?
A3: To optimize the concentration of the derivatizing agent, perform a series of experiments with a fixed amount of Calcitriol Impurity C standard and varying concentrations of the derivatizing agent. Plot the peak area of the derivatized product against the concentration of the derivatizing agent. The optimal concentration is the lowest concentration that gives the maximum and most reproducible signal, indicating a complete reaction. It's important to avoid a large excess of the derivatizing agent, as this can lead to increased background noise and potential side reactions.
Q4: What are the key parameters to control during the derivatization reaction?
A4: The key parameters to control are reaction temperature, reaction time, and the pH of the reaction mixture. These parameters should be optimized to ensure a complete and reproducible reaction while minimizing the degradation of the analyte and the derivative. For PTAD derivatization, reactions are often carried out at room temperature for about an hour, but as mentioned, other conditions can be explored.[1]
Q5: How should I store the derivatized samples?
A5: Derivatized samples should be analyzed as quickly as possible, as the stability of the derivatives can be limited.[3][4] If short-term storage is necessary, keep the samples in a cooled autosampler (e.g., 4-5°C) and protect them from light. For longer-term storage, the stability of the specific derivative at various temperatures (e.g., -20°C or -80°C) should be experimentally verified. Studies have shown that while some derivatives are stable for a day at room temperature, significant degradation of PTAD derivatives can occur over longer periods.[3]
Quantitative Data on Derivatization Agents
The choice of derivatization reagent can significantly impact the sensitivity of the analysis. The following table summarizes a comparison of signal enhancement for different derivatization reagents used for vitamin D metabolites, which can serve as a guide for the analysis of Calcitriol Impurity C.
| Derivatization Reagent | Analyte | Fold Signal Enhancement (Compared to Underivatized) | Key Observations |
| PTAD | 25(OH)D₃ | 3 - 25 | A commonly used and effective reagent.[11] |
| Amplifex | 1,25(OH)₂D₃ | ~10-fold higher S/N than PTAD | Offers superior sensitivity for LC-MS/MS.[1][7] |
| PTAD with Acetylation | 25(OH)D₃ | 8 | Can improve chromatographic separation of epimers.[11] |
| FMP-TS | Vitamin D₃ Metabolites | 3 - 295 | Shows very good performance for selected metabolites.[11][12] |
| INC | Vitamin D₃ Metabolites | 3 - 295 | Also demonstrates strong performance for certain metabolites.[11][12] |
Experimental Protocols
Protocol 1: Derivatization of Calcitriol Impurity C using PTAD for LC-MS/MS Analysis
This protocol describes a general procedure for the derivatization of Calcitriol Impurity C in a sample extract.
Materials:
-
Sample extract containing Calcitriol Impurity C, dried down.
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Acetonitrile (HPLC or LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare PTAD Solution: Prepare a fresh solution of PTAD in acetonitrile at a concentration of 0.75 mg/mL.[1] Note: The optimal concentration may need to be determined experimentally.
-
Reconstitute Sample: Reconstitute the dried sample extract with a small, precise volume of acetonitrile.
-
Derivatization Reaction:
-
Sample Transfer: After the incubation period, transfer the derivatized sample to an appropriate vial for LC-MS/MS analysis.
-
Analysis: Inject the sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of Calcitriol Impurity C.
Caption: Troubleshooting decision tree for low or no derivatization product.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbio.com [ijbio.com]
- 7. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 10. Examination of structurally selective derivatization of vitamin D(3) analogues by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
improving the yield and purity of synthesized Calcitriol Impurity C
Welcome to the technical support center for the synthesis and purification of Calcitriol Impurity C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of Calcitriol Impurity C.
Issue 1: Low or No Yield of Calcitriol Impurity C
| Potential Cause | Recommended Solution |
| Incomplete conversion of Calcitriol to pre-Calcitriol. | The initial thermal isomerization of Calcitriol to pre-Calcitriol is a critical equilibrium-dependent step. Ensure the reaction is heated sufficiently (typically around 80°C) and for an adequate duration. Monitor the reaction progress using TLC or HPLC to confirm the formation of pre-Calcitriol before adding the PTAD reagent. Consider performing the reaction in a solvent that favors the cis to trans isomerization, such as acetonitrile. |
| Degradation of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). | PTAD is sensitive to moisture and light. Use a fresh, high-purity batch of PTAD. Store it under inert gas (argon or nitrogen) in a desiccator. When weighing and adding the reagent, do so quickly to minimize exposure to atmospheric moisture. |
| Suboptimal reaction temperature for the Diels-Alder reaction. | The Diels-Alder reaction between pre-Calcitriol and PTAD is typically fast and exothermic. However, if the reaction is performed at too low a temperature, the rate may be too slow. Conversely, excessively high temperatures can lead to side reactions and degradation. The optimal temperature is usually ambient or slightly below. Start the reaction at 0°C and allow it to slowly warm to room temperature. |
| Incorrect stoichiometry of reactants. | While a 1:1 molar ratio of pre-Calcitriol to PTAD is theoretically required, in practice, a slight excess of PTAD (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification. |
Issue 2: Presence of Multiple Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Formation of the C-3 epimer PTAD adduct. | The C-3 epimer of pre-Calcitriol can also react with PTAD, leading to a diastereomeric impurity that may be difficult to separate. The formation of the C-3 epimer can be minimized by carefully controlling the initial isomerization conditions of Calcitriol. Chromatographic separation may require a high-resolution column and optimized mobile phase. |
| Unreacted pre-Calcitriol or Calcitriol. | If the reaction has not gone to completion, you will have starting material in your crude product. Monitor the reaction by TLC or HPLC to ensure the disappearance of the pre-Calcitriol spot/peak before quenching the reaction. |
| Side reactions due to excess PTAD. | Excess PTAD can react with other functional groups or itself, leading to additional impurities. Use only a slight excess of PTAD and quench any unreacted PTAD with a suitable scavenger, such as N,N-dimethylethylenediamine, at the end of the reaction. |
| Degradation of the product. | Calcitriol and its derivatives are sensitive to light, acid, and heat.[1] Protect the reaction mixture and the purified product from light by using amber glassware or covering the flask with aluminum foil. Use neutral workup conditions and avoid strong acids. Store the purified product at low temperatures (-20°C or below) under an inert atmosphere.[][3] |
Issue 3: Difficulty in Purifying Calcitriol Impurity C by Chromatography
| Potential Cause | Recommended Solution |
| Poor separation from closely related impurities. | Calcitriol Impurity C and its diastereomers or other adducts may have very similar polarities, making separation by standard column chromatography challenging. Use a high-performance silica gel or a C18 reversed-phase column for better resolution.[4] Employ a shallow gradient elution or isocratic elution with a carefully optimized solvent system. For reversed-phase chromatography, a mixture of acetonitrile and water or methanol and water is a good starting point.[4] |
| Product streaking or tailing on the column. | This can be caused by interactions of the hydroxyl groups with the silica gel. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase can help to improve the peak shape. |
| Product degradation on the column. | If the silica gel is acidic, it can cause the degradation of the acid-sensitive triene system. Use neutral silica gel or pre-treat the silica gel with a base (e.g., wash with a triethylamine solution in the eluent) before packing the column. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of Calcitriol Impurity C?
A1: The yield can vary significantly depending on the reaction conditions and the purity of the starting materials. A well-optimized synthesis can achieve yields in the range of 70-85% for the Diels-Alder reaction step. The overall yield from Calcitriol will be lower due to the initial isomerization step.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a mobile phase of ethyl acetate/hexane or dichloromethane/methanol can be used. The disappearance of the pre-Calcitriol spot and the appearance of a new, more polar spot corresponding to the PTAD adduct will indicate the progress of the reaction. For HPLC, a C18 column with a gradient of acetonitrile in water is suitable.[4]
Q3: What is the best way to store Calcitriol Impurity C?
A3: Calcitriol Impurity C is sensitive to light and temperature.[][3] It should be stored as a solid in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C or below for long-term stability.[][3] If in solution (e.g., in DMSO or methanol), it should be stored at -80°C and used within a short period.[][3]
Q4: Can I use a different dienophile instead of PTAD?
A4: While other dienophiles can react with conjugated dienes, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is particularly effective for trapping the s-cis conformation of the pre-vitamin D triene system due to its high reactivity. The use of other dienophiles would result in a different adduct, not Calcitriol Impurity C.
Q5: How can I confirm the identity and purity of my synthesized Calcitriol Impurity C?
A5: The identity of the compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by HPLC, preferably using a method that can resolve it from potential diastereomers and other related impurities. A purity of >95% is generally considered acceptable for use as a reference standard.[5]
Experimental Protocols
Protocol 1: Synthesis of Calcitriol Impurity C
This protocol describes the two-step synthesis of Calcitriol Impurity C from Calcitriol.
Step 1: Isomerization of Calcitriol to pre-Calcitriol
-
Dissolve Calcitriol (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the solution to 80°C under an inert atmosphere (argon or nitrogen).
-
Monitor the reaction by HPLC until the desired ratio of pre-Calcitriol to Calcitriol is reached (typically after 2-4 hours).
-
Cool the solution to room temperature. The solution of pre-Calcitriol is used directly in the next step.
Step 2: Diels-Alder Reaction with PTAD
-
Cool the solution of pre-Calcitriol from Step 1 to 0°C in an ice bath.
-
In a separate flask, dissolve 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.1 equivalents) in anhydrous acetonitrile.
-
Add the PTAD solution dropwise to the pre-Calcitriol solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of pre-Calcitriol.
-
Once the reaction is complete, quench any excess PTAD by adding a few drops of N,N-dimethylethylenediamine.
-
Remove the solvent under reduced pressure to obtain the crude Calcitriol Impurity C.
Protocol 2: Purification of Calcitriol Impurity C by Column Chromatography
-
Prepare a column with high-purity silica gel using a slurry packing method with a hexane/ethyl acetate solvent system.
-
Dissolve the crude Calcitriol Impurity C in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to yield the purified Calcitriol Impurity C as a white to off-white solid.[][4]
Data Presentation
Table 1: Summary of Reaction Parameters for Synthesis
| Parameter | Value |
| Reactants | Calcitriol, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |
| Stoichiometry (pre-Calcitriol:PTAD) | 1 : 1.1 |
| Solvent | Anhydrous Acetonitrile |
| Isomerization Temperature | 80°C |
| Diels-Alder Reaction Temperature | 0°C to Room Temperature |
| Reaction Time (Diels-Alder) | 1 - 2 hours |
| Expected Yield | 70 - 85% |
| Expected Purity (after chromatography) | > 95% |
Visualizations
Caption: Workflow for the synthesis of Calcitriol Impurity C.
References
- 1. Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Calcitriol and Impurity C on Gene Expression: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of Calcitriol and its synthetic impurity, Impurity C, on gene expression. While extensive data is available for Calcitriol, a potent regulator of gene expression with wide-ranging physiological effects, publicly available information on the biological activity of Impurity C is currently lacking. This document, therefore, focuses on the well-documented impact of Calcitriol on gene expression, supported by experimental data and detailed protocols. The absence of data for Impurity C underscores a significant knowledge gap and a potential area for future research.
Overview of Calcitriol and Impurity C
Calcitriol, the hormonally active form of Vitamin D3, is a crucial regulator of calcium and phosphorus homeostasis.[1] It exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that modulates the transcription of numerous target genes.[2][3] Calcitriol's influence extends to various cellular processes, including cell proliferation, differentiation, and immune response.[2][4]
Impurity C, chemically known as the triazoline adduct of pre-calcitriol, is a known impurity formed during the synthesis of Calcitriol.[1][] While it is commercially available as a reference standard, there is a notable absence of published studies investigating its biological effects, including its ability to bind to the VDR or influence gene expression.
Quantitative Analysis of Gene Expression Changes Induced by Calcitriol
The following table summarizes the quantitative changes in the expression of various genes in response to Calcitriol treatment, as reported in different studies. These studies highlight Calcitriol's diverse regulatory roles, from modulating inflammatory responses to influencing the expression of genes involved in cellular metabolism and mineralization.
| Gene | Cell Line/System | Treatment Conditions | Fold Change/Effect | Reference |
| CYP3A4 | HepG2 cells | 0.25 µM Calcitriol for 24h | ~6.0-fold increase in mRNA levels | [6] |
| PON1 | HepG2 cells | 0.25 µM Calcitriol for 72h | ~2.8-fold increase in mRNA levels | [6] |
| IL-1β | Lipopolysaccharide (LPS)-induced endothelial cells | Physiological concentration of Calcitriol | Significant decrease in mRNA expression (p < 0.01) | |
| HBD-2 | Lipopolysaccharide (LPS)-induced endothelial cells | Physiological concentration of Calcitriol | Significant decrease in mRNA expression (p < 0.01) | |
| Calbindin-D9k | Cultured human syncytiotrophoblast cells | Dose-dependent stimulation | Increase in mRNA expression | [7] |
| Calbindin-D28k | Cultured human syncytiotrophoblast cells | Dose-dependent stimulation | Increase in mRNA expression | [7] |
| VDR | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| Cbfa1 | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| Col-I | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| ALP | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| OPN | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| BSP | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| OCN | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| CEMP-1 | Human periodontium cells (hPDCs) | 10⁻⁸ M Calcitriol | Upregulation of mRNA fold-change | |
| Insulin | Mouse insulinoma βTC3 cells | Dose-dependent decrease | Decrease in gene expression |
Experimental Methodologies
This section provides a detailed overview of the experimental protocols employed in the cited studies to investigate the effects of Calcitriol on gene expression.
Cell Culture and Treatment
-
HepG2 Cells: Human hepatocarcinoma cells (HepG2) were cultured in appropriate media and treated with Calcitriol (0.25 µM) or vehicle control (e.g., 0.05% DMSO) for specified durations (24, 48, 72, and 96 hours) to assess the expression of CYP3A4 and PON1 genes.[6]
-
Endothelial Cells: Human endothelial cells were exposed to a physiological concentration of Calcitriol before stimulation with lipopolysaccharide (LPS) to evaluate the expression of inflammatory genes like IL-1β and HBD-2.
-
Syncytiotrophoblast Cells: Primary cultures of syncytiotrophoblast cells from healthy human placentas were established and treated with varying concentrations of Calcitriol (10⁻¹¹ M, 10⁻⁹ M, and 10⁻⁷ M) to measure the expression of calbindin-D9k and calbindin-D28k.[7]
-
Human Periodontium Cells (hPDCs): hPDCs were cultured and incubated with Calcitriol (10⁻⁸ M and 10⁻⁷ M) for two weeks to survey the mRNA expression of various mineralization-related biomarkers.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA was isolated from the cultured cells using standard methods (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA was then used as a template for qPCR with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Calcitriol and a typical experimental workflow for studying its effects on gene expression.
Caption: Calcitriol's genomic signaling pathway.
Caption: A typical workflow for gene expression analysis.
Conclusion
Calcitriol is a well-established modulator of gene expression, with its effects documented across a wide array of genes and cellular contexts. The primary mechanism of action involves the activation of the Vitamin D Receptor and the subsequent regulation of target gene transcription. In stark contrast, there is a significant lack of publicly available data on the biological activity of Calcitriol Impurity C. This absence of information prevents a direct comparison of the effects of these two compounds on gene expression. Future research is warranted to elucidate the potential biological activities of Impurity C, which would be crucial for a comprehensive understanding of its pharmacological and toxicological profile, especially given its status as a process-related impurity in Calcitriol synthesis.
References
- 1. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Effects of calcitriol on calbindins gene expression and lipid peroxidation in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitamin D Receptor Binding Affinity: Calcitriol vs. Impurity C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcitriol is a potent agonist of the Vitamin D Receptor, binding with high affinity to initiate a cascade of genomic and non-genomic signaling events. In contrast, Calcitriol Impurity C, a triazoline adduct of pre-Calcitriol, possesses a significantly altered chemical structure. The addition of a bulky phenyl-triazolo group is highly likely to sterically hinder or completely prevent its effective binding to the VDR's ligand-binding pocket. Consequently, the VDR binding affinity of Impurity C is predicted to be negligible compared to that of Calcitriol.
Data Presentation: VDR Binding Affinity
Due to the absence of published experimental data for the VDR binding affinity of Impurity C, a direct quantitative comparison is not possible. The following table summarizes the known high affinity of Calcitriol and the predicted negligible affinity of Impurity C based on structural analysis.
| Compound | Chemical Name | VDR Binding Affinity (Kd) | Predicted VDR Agonist Activity |
| Calcitriol | (1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | High (in the nanomolar range) | Potent Agonist |
| Impurity C | (6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione | Not available (Predicted to be negligible) | Likely Inactive or Antagonist |
Structural Comparison and Predicted VDR Interaction
The significant difference in VDR binding affinity can be inferred from the chemical structures of Calcitriol and Impurity C.
Calcitriol's structure is optimized for fitting into the hydrophobic ligand-binding pocket of the VDR. The hydroxyl groups at positions 1 and 25 are crucial for hydrogen bonding interactions within the pocket, which are essential for high-affinity binding and receptor activation.
Impurity C , on the other hand, is a Diels-Alder adduct of pre-vitamin D3 and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This results in a rigid, bulky triazolo-cinnoline ring system fused to the core structure. This large appendage would clash with the amino acid residues lining the VDR's ligand-binding pocket, preventing the molecule from adopting the necessary conformation for stable binding.
Experimental Protocols
Determining the VDR binding affinity of a compound typically involves competitive binding assays. Below is a detailed methodology for a standard in vitro competitive radioligand binding assay.
VDR Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., Impurity C) for the VDR by measuring its ability to displace a radiolabeled VDR ligand (e.g., [³H]-Calcitriol).
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-Calcitriol (specific activity ~80-100 Ci/mmol).
-
Test Compounds: Calcitriol (for standard curve) and Impurity C.
-
Assay Buffer: Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate.
-
Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled Calcitriol and the test compound (Impurity C) in the assay buffer.
-
Dilute the recombinant VDR and [³H]-Calcitriol to their working concentrations in the assay buffer.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of either unlabeled Calcitriol or the test compound.
-
Include tubes for total binding (only [³H]-Calcitriol and VDR) and non-specific binding (with a large excess of unlabeled Calcitriol).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Add hydroxylapatite slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.
-
Carefully aspirate and discard the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with wash buffer to remove any remaining free radioligand.
-
-
Quantification:
-
Add scintillation cocktail to each pellet.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total and sample CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal dose-response curve.
-
The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Calcitriol/VDR Signaling Pathway
Caption: Calcitriol binds to the VDR, leading to heterodimerization with RXR and gene regulation.
VDR Binding Assay Workflow
Caption: Workflow for a competitive VDR radioligand binding assay.
Conclusion
Based on a thorough structural analysis, Calcitriol is a high-affinity ligand for the Vitamin D Receptor, a property essential for its biological functions. In stark contrast, the significant structural modification in Impurity C, specifically the presence of a bulky triazoline adduct, strongly suggests that it would have a negligible binding affinity for the VDR. This presumed lack of binding would render it biologically inactive through the classical VDR-mediated genomic pathway. Experimental verification using the described binding assay protocol is recommended to confirm this hypothesis and to quantify the precise difference in VDR binding affinity between Calcitriol and Impurity C.
A Comparative Guide to Method Validation for Calcitriol Impurity C Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the method validation parameters for the analysis of Calcitriol Impurity C, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following sections detail the experimental protocols and present comparative data for a representative stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Method Validation Summary
The validation of an analytical method ensures that it is suitable for its intended purpose. For the quantification of Calcitriol Impurity C, a stability-indicating HPLC method is commonly employed. The following tables summarize the key validation parameters and their acceptance criteria as per ICH guidelines.
Table 1: System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections) |
Table 2: Method Validation Parameters and Results
This table presents typical results for the validation of an HPLC method for Calcitriol Impurity C, demonstrating its performance against ICH Q2(R1) requirements.
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from blank, placebo, and other related impurities at the retention time of Calcitriol Impurity C. Peak purity of the analyte peak should pass. | No interference observed. Peak purity index > 0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Range | 50% to 150% of the reporting level | 0.05 µg/mL to 0.45 µg/mL |
| Accuracy (% Recovery) | 80.0% to 120.0% | 98.5% - 101.2% |
| Precision | ||
| - Repeatability (RSD%) | ≤ 5.0% | 1.5% |
| - Intermediate Precision (RSD%) | ≤ 10.0% | 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | No significant impact on results with deliberate small variations in method parameters. | The method was found to be robust. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Chromatographic Conditions
A representative stability-indicating HPLC method for the analysis of Calcitriol and its impurities is as follows:
-
Column: C18, 4.6 mm x 150 mm, 2.7 µm particle size
-
Mobile Phase A: 10% Acetonitrile in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 15 70 20 70 21 40 | 25 | 40 |
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detection Wavelength: 265 nm[1]
-
Injection Volume: 10 µL[1]
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[2][3][4] The drug substance is subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Samples from each stress condition are then analyzed to ensure that the degradation products are well-separated from the main peak of Calcitriol and Calcitriol Impurity C.
Validation Procedures
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components, is demonstrated by comparing the chromatograms of the blank, placebo, standard, and sample solutions.[5] Peak purity analysis is performed using a photodiode array (PDA) detector.
-
Linearity: A series of at least five concentrations of Calcitriol Impurity C reference standard are prepared across the specified range.[5] The peak area response is plotted against the concentration, and the correlation coefficient is determined.
-
Accuracy: The accuracy is determined by spiking a placebo with known amounts of Calcitriol Impurity C at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
Precision:
-
Repeatability: Six replicate injections of the same sample solution are performed, and the relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the method's reproducibility.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio of the analyte peak.[6]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.
Visualizations
Method Validation Workflow
Caption: Workflow for analytical method validation as per ICH guidelines.
Forced Degradation Pathway Analysis
Caption: Process of forced degradation and subsequent analysis.
References
- 1. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 2. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Calcitriol Analogs and Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Calcitriol, its therapeutic analogs—Calcipotriol, Tacalcitol, and Maxacalcitol—and common process-related impurities. The information is intended to assist researchers, scientists, and drug development professionals in understanding the functional nuances of these important Vitamin D receptor (VDR) modulators. All data is supported by experimental findings from peer-reviewed literature.
Introduction to Calcitriol and its Analogs
Calcitriol, the hormonally active form of Vitamin D3, is a critical regulator of calcium homeostasis, cellular differentiation, and proliferation.[1] Its therapeutic potential is harnessed and often improved upon by synthetic analogs designed to maximize local effects, particularly in skin disorders like psoriasis, while minimizing systemic side effects such as hypercalcemia.[2] This guide focuses on the comparative biological activities of Calcitriol and its prominent analogs:
-
Calcitriol (1α,25-dihydroxyvitamin D3): The endogenous, active form of Vitamin D3.
-
Calcipotriol (Calcipotriene): A widely used synthetic analog with a modified side chain, noted for its favorable therapeutic window in treating psoriasis.[3]
-
Tacalcitol: Another synthetic analog used for topical treatment of psoriasis.
-
Maxacalcitol (22-Oxacalcitriol): A synthetic analog with an oxygen atom in the side chain, recognized for its potent anti-proliferative effects.[4]
Additionally, this guide will touch upon the biological activity of common impurities that can arise during the synthesis and storage of Calcitriol, such as its photoisomers.
The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of Calcitriol and its analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway regulates a host of cellular processes, including cell cycle progression, differentiation, and immune responses.
Figure 1: Simplified VDR genomic signaling pathway.
Comparative Biological Activity
The therapeutic efficacy and safety profile of Calcitriol analogs are determined by a combination of factors including their affinity for the VDR, their influence on target gene expression, and their systemic impact on calcium metabolism.
Vitamin D Receptor (VDR) Binding Affinity
The affinity of a compound for the VDR is a primary determinant of its biological potency. While direct, side-by-side comparative studies with standardized Ki or IC50 values are limited, the relative affinities have been characterized.
| Compound | Relative VDR Binding Affinity (Compared to Calcitriol) | Reference |
| Calcitriol | 100% (Reference) | - |
| Calcipotriol | Similar to Calcitriol | [5] |
| Tacalcitol | Data not consistently available in direct comparison | - |
| Maxacalcitol | Similar to Calcitriol | [6] |
Note: While binding affinities are similar, other factors like pharmacokinetics and interaction with Vitamin D Binding Protein (DBP) significantly influence in vivo activity.
Anti-proliferative Activity on Keratinocytes
A key therapeutic effect of Calcitriol analogs in psoriasis is the inhibition of keratinocyte hyperproliferation.
| Compound | Potency in Inhibiting Keratinocyte Proliferation | Reference |
| Calcitriol | Potent inhibitor | [5] |
| Calcipotriol | Comparable to or slightly more potent than Calcitriol | [2] |
| Tacalcitol | Effective inhibitor | - |
| Maxacalcitol | ~10 times more potent than Calcipotriol and Tacalcitol | [4] |
Induction of Keratinocyte Differentiation
Normalizing the differentiation process of keratinocytes is another crucial mechanism for the anti-psoriatic action of these compounds.
| Compound | Effect on Keratinocyte Differentiation | Reference |
| Calcitriol | Induces differentiation | [4] |
| Calcipotriol | More significant normalization of differentiation markers (Keratins K6, K10, K15) compared to Calcitriol in some studies | [7] |
| Tacalcitol | Induces differentiation | - |
| Maxacalcitol | Potent inducer of differentiation | [4] |
Systemic Calcemic Effects
A major goal in the development of Calcitriol analogs is to reduce the risk of hypercalcemia.
| Compound | Relative Calcemic Activity | Reference |
| Calcitriol | High (Reference for systemic effects) | [2] |
| Calcipotriol | 100-200 times less potent than Calcitriol | [2] |
| Tacalcitol | Low systemic absorption and calcemic effect | - |
| Maxacalcitol | Significantly lower than Calcitriol | - |
Biological Activity of Common Impurities
Impurities in Calcitriol drug substance can arise from its synthesis or degradation, particularly through exposure to light (photoisomerization).
| Impurity | VDR Binding Affinity | Biological Activity | Reference |
| Pre-Calcitriol | Very low (1% of Calcitriol) | Largely inactive | - |
| Tachysterol | Very low (Kd > 20 µM) | Itself inactive, but hydroxylated metabolites can be biologically active | - |
| Lumisterol | Very low (Kd > 20 µM) | Itself inactive, but hydroxylated metabolites can be biologically active | - |
Note: While the parent photoisomers have negligible affinity for the VDR, it is important to consider that their metabolites may exhibit biological activity.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the biological activities discussed.
VDR Competitive Binding Assay
This assay measures the affinity of a test compound for the VDR by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) or IC50 of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃).
-
Test Compounds: Calcitriol, analogs, and impurities at serial dilutions.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: Incubate a fixed concentration of recombinant VDR and [³H]-Calcitriol with varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at 4°C).
-
Separation: Separate the VDR-bound from free radioligand using hydroxylapatite or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value.
Figure 2: Workflow for a VDR competitive binding assay.
Keratinocyte Proliferation Assay
This assay measures the effect of test compounds on the proliferation rate of keratinocytes.
Objective: To determine the IC50 value for the anti-proliferative effect of a test compound.
Materials:
-
Cells: Human keratinocyte cell line (e.g., HaCaT) or primary human keratinocytes.
-
Culture Medium: Keratinocyte growth medium.
-
Test Compounds: Calcitriol, analogs, and impurities at serial dilutions.
-
Proliferation Reagent: e.g., BrdU (5-bromo-2'-deoxyuridine) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for a set period (e.g., 48-72 hours).
-
Add Proliferation Reagent: Add BrdU or MTT to the wells and incubate for a few hours to allow for incorporation (BrdU) or metabolic conversion (MTT).
-
Quantification: For BrdU, use an antibody-based detection method. For MTT, solubilize the formazan product. Measure the absorbance using a microplate reader.
-
Data Analysis: Plot cell viability or proliferation rate against the log concentration of the test compound to determine the IC50 value.
VDR-Mediated Reporter Gene Assay
This assay measures the ability of a compound to activate VDR-dependent gene transcription.
Objective: To determine the potency (EC50) of a test compound as a VDR agonist.
Materials:
-
Reporter Cell Line: A cell line (e.g., HEK293) transfected with a VDR expression vector and a reporter vector containing a luciferase gene downstream of a VDRE promoter.
-
Culture Medium: Appropriate medium, often with charcoal-stripped serum to remove endogenous hormones.
-
Test Compounds: Calcitriol, analogs, and impurities at serial dilutions.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells and add the luciferase assay reagent.
-
Quantification: Measure the luminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value.
Conclusion
The synthetic analogs of Calcitriol—Calcipotriol, Tacalcitol, and Maxacalcitol—exhibit distinct biological activity profiles that are advantageous for topical therapy, particularly for psoriasis. While generally maintaining a high affinity for the Vitamin D Receptor, these analogs have been engineered to possess potent anti-proliferative and pro-differentiative effects on keratinocytes with significantly reduced systemic calcemic activity. Maxacalcitol, for instance, shows particularly high potency in inhibiting keratinocyte proliferation. In contrast, common impurities such as the photoisomers of Calcitriol demonstrate negligible affinity for the VDR in their parent form, suggesting a low potential for direct biological interference. This guide underscores the importance of considering the complete biological profile when developing and evaluating Vitamin D-based therapeutics.
References
- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcipotriol - Wikipedia [en.wikipedia.org]
- 6. Maxacalcitol-D6 | Benchchem [benchchem.com]
- 7. A double-blind, randomized quantitative comparison of calcitriol ointment and calcipotriol ointment on epidermal cell populations, proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
This guide provides a detailed comparative analysis of Calcitriol, the active form of vitamin D3, and its related substances, including key impurities. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by structural data and established experimental protocols.
Chemical Structures and Properties
Calcitriol and its impurities, while structurally similar, possess distinct chemical features that can influence their biological activity and analytical profiles. The primary impurities discussed here are Impurity A (trans-Calcitriol), Impurity B (1β-Calcitriol), and Impurity C (a triazoline adduct of pre-calcitriol).
| Substance | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Calcitriol | 1α,25-Dihydroxycholecalciferol; Rocaltrol | C₂₇H₄₄O₃ | 416.64 | [Image of Calcitriol structure] |
| Impurity A | trans-Calcitriol | C₂₇H₄₄O₃ | 416.64 | [Image of Impurity A structure] |
| Impurity B | 1β,25-Dihydroxyvitamin D3; 1-Epicalcitriol | C₂₇H₄₄O₃ | 416.64 | [Image of Impurity B structure] |
| Impurity C | Triazoline adduct of pre-calcitriol | C₃₅H₄₉N₃O₅ | 591.78 | [Image of Impurity C structure] |
Comparative Biological Activity
Experimental Protocols
To facilitate further research and direct comparison, this section details the methodologies for key experiments used in the analysis of Calcitriol and its related substances.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
This method is suitable for the separation and quantification of Calcitriol and its isomers, such as Impurity A (trans-Calcitriol).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol is commonly employed. The specific gradient profile should be optimized to achieve baseline separation of all compounds of interest.
-
Detection: UV detection at a wavelength of 265 nm.
-
Sample Preparation: Samples should be dissolved in a suitable organic solvent, such as methanol or ethanol, and filtered through a 0.45 µm filter before injection.
-
Data Analysis: Peak areas are integrated and compared to a standard curve generated from known concentrations of Calcitriol and its impurities to determine the concentration of each analyte in the sample.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the binding affinity of test compounds to the VDR.
-
Materials:
-
Recombinant human VDR.
-
Radiolabeled Calcitriol (e.g., [³H]-Calcitriol) as the tracer.
-
Test compounds (Calcitriol, Impurity C, etc.) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing stabilizers).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of recombinant VDR with a fixed concentration of radiolabeled Calcitriol in the presence of varying concentrations of the unlabeled test compound.
-
Allow the binding reaction to reach equilibrium.
-
Separate the VDR-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration through a glass fiber filter).
-
Measure the radioactivity of the VDR-bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow
The biological effects of Calcitriol and its analogues are primarily mediated through the Vitamin D Receptor signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for comparative analysis.
Caption: Calcitriol signaling pathway.
Caption: Experimental workflow for comparative analysis.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Comparison of calcipotriol with selected metabolites and analogues of vitamin D3: effects on cell growth regulation in vitro and calcium metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcitriol, 22-oxacalcitriol, and calcipotriol on serum calcium and parathyroid hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Navigating the Analytical Maze: A Comparative Guide to Stability-Indicating HPLC Methods for Calcitriol Impurities
For researchers, scientists, and drug development professionals vested in the quality and stability of Calcitriol, the rigorous validation of analytical methods is paramount. This guide provides a comprehensive comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with its advanced alternatives, Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the detection and quantification of Calcitriol impurities. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.
Calcitriol, the biologically active form of vitamin D3, is a potent therapeutic agent. However, its susceptibility to degradation necessitates the use of validated stability-indicating analytical methods to ensure its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide delves into a detailed, validated stability-indicating HPLC method and contrasts its performance with UHPLC and LC-MS/MS, offering a clear perspective on the strengths and applications of each.
Experimental Protocols
A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The following protocols outline the methodologies for a validated HPLC method, a comparative UHPLC method, and an advanced LC-MS/MS method for the analysis of Calcitriol and its impurities.
Stability-Indicating HPLC Method
This method is designed to be specific, accurate, precise, and linear over a defined concentration range for Calcitriol and its known impurities.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
Method Validation Parameters:
-
Specificity: Assessed through forced degradation studies, ensuring no interference from degradation products or placebo components.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 0.1 to 2.0 µg/mL for Calcitriol and its impurities.
-
Accuracy: Evaluated by recovery studies of known amounts of impurities spiked into the sample matrix.
-
Precision: Assessed at the system, method, and intermediate levels by calculating the relative standard deviation (RSD) of replicate analyses.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Comparative UHPLC Method
UHPLC offers the advantage of faster analysis times and improved resolution due to the use of smaller particle size columns.
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Advanced LC-MS/MS Method
For ultimate sensitivity and selectivity, especially in complex matrices or for identifying unknown impurities, LC-MS/MS is the method of choice.
Chromatographic Conditions (LC):
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase: A gradient mixture of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Calcitriol and its impurities.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the analytical method, Calcitriol is subjected to various stress conditions to induce degradation.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.
Comparative Data Presentation
The performance of the HPLC, UHPLC, and LC-MS/MS methods are summarized in the tables below for easy comparison of key validation parameters.
Table 1: Comparison of Chromatographic Performance
| Parameter | HPLC | UHPLC | LC-MS/MS |
| Run Time (min) | ~25 | ~10 | ~8 |
| Resolution | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Good | Excellent |
Table 2: Comparison of Validation Data
| Validation Parameter | HPLC | UHPLC | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (%RSD) | < 1.5% | < 1.0% | < 0.8% |
| LOD (ng/mL) | ~10 | ~2 | ~0.1 |
| LOQ (ng/mL) | ~30 | ~6 | ~0.3 |
Visualizing the Workflow
To better illustrate the logical flow of the validation process, the following diagrams were created using Graphviz.
Conclusion
The choice of an analytical method for the determination of Calcitriol impurities is a critical decision in the drug development process. While the stability-indicating HPLC method provides a robust and reliable platform for routine quality control, UHPLC offers significant advantages in terms of speed and resolution, making it suitable for high-throughput environments. For applications demanding the utmost sensitivity and selectivity, such as the analysis of low-level impurities or studies in complex biological matrices, LC-MS/MS stands as the superior technique.
This guide provides the foundational information and comparative data to assist researchers and scientists in making an informed decision based on their specific analytical needs, regulatory requirements, and available resources. The detailed protocols serve as a starting point for method implementation and validation, ensuring the quality and stability of Calcitriol formulations.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Calcitriol Impurity C
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring the safety and efficacy of therapeutic products. Calcitriol, the biologically active form of vitamin D3, and its related impurities require robust analytical methods for their precise measurement. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of Calcitriol Impurity C. The information presented herein is based on a comprehensive review of publicly available experimental data and analytical method validation guidelines.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of Calcitriol Impurity C depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis.
The following table summarizes the key performance characteristics of each method based on reported validation data for Calcitriol and its related impurities.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.16 - 1.36 µg/mL | 1 - 100 ng/mL[1] |
| Limit of Detection (LOD) | ~40 ng/mL | 2 - 7 ng/mL |
| Limit of Quantitation (LOQ) | ~140 ng/mL | 0.5% (relative to API) |
| Accuracy (% Recovery) | >98% | Within 11% of nominal concentration[1] |
| Precision (% RSD) | <1.2% | <15% |
| Specificity | Good, but potential for co-elution | High, based on mass-to-charge ratio |
Experimental Protocols
Detailed methodologies for the analysis of Calcitriol Impurity C using HPLC-UV and LC-MS/MS are outlined below. These protocols are representative of typical methods employed in pharmaceutical analysis and are based on established practices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Calcitriol Impurity C in bulk drug substances and pharmaceutical formulations where the impurity concentration is relatively high.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2][3]
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Detection Wavelength: 265 nm[3]
-
Injection Volume: 10 - 20 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Calcitriol Impurity C reference standard in a suitable solvent such as methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Solution: Accurately weigh and dissolve the sample containing Calcitriol in the mobile phase or a suitable solvent to achieve a final concentration within the calibration range.
3. Validation Parameters:
-
Specificity: Assessed by analyzing placebo samples and stressed degradation samples to ensure no interference at the retention time of Calcitriol Impurity C.
-
Linearity: Determined by plotting the peak area response against the concentration of the calibration standards and calculating the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Evaluated by spiking a placebo or sample with a known amount of Calcitriol Impurity C at different concentration levels and calculating the percentage recovery.
-
Precision: Assessed by analyzing multiple preparations of a homogeneous sample at the same concentration (repeatability) and on different days with different analysts or instruments (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for the quantification of trace levels of Calcitriol Impurity C in complex matrices such as biological fluids or in finished drug products with low impurity specifications.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for steroid analysis, such as a C18 or Pentafluorophenyl (PFP) column.[4]
-
Mobile Phase: A gradient of methanol or acetonitrile with water containing a modifier such as formic acid or ammonium formate.[4]
-
Flow Rate: 0.2 - 0.6 mL/min
-
Column Temperature: 40 - 50 °C
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of Calcitriol Impurity C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Calcitriol Impurity C reference standard in a suitable solvent. Prepare a series of calibration standards by diluting the stock solution. An internal standard (e.g., a deuterated analog) should be used to compensate for matrix effects and variations in instrument response.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the sample matrix before injection.[1][4]
3. Validation Parameters:
-
Selectivity: Assessed by analyzing multiple sources of the matrix to ensure no endogenous interferences at the retention time and MRM transition of the analyte.
-
Linearity: Determined by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards and calculating the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as the concentration that gives a signal-to-noise ratio of at least 3.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results, which is essential when transferring methods between laboratories or when one method is intended to replace another.
Caption: Logical workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of Calcitriol Impurity C. The selection of the most appropriate method should be based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample. For routine quality control of bulk API or formulations with higher impurity limits, a validated HPLC-UV method can be sufficient and cost-effective. However, for trace-level quantification, analysis in complex biological matrices, or for confirmatory purposes, the superior sensitivity and selectivity of LC-MS/MS are indispensable. A thorough cross-validation should be performed when transitioning between these methods to ensure the consistency and reliability of the analytical results.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Proliferative Effects of Calcitriol and its Process-Related Impurity C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-proliferative effects of Calcitriol, the active form of vitamin D, and its process-related impurity, Impurity C. While extensive research has elucidated the potent anti-cancer activities of Calcitriol, data on the biological effects of Impurity C are not currently available in peer-reviewed scientific literature. This document, therefore, presents a comprehensive overview of Calcitriol's established anti-proliferative profile, contrasted with the current lack of information for Impurity C, to aid researchers in understanding the well-characterized nature of the parent compound.
Executive Summary
Calcitriol exhibits well-documented anti-proliferative effects across a wide range of cancer cell types.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the activation of the Vitamin D Receptor (VDR), which leads to the modulation of gene expression, resulting in cell cycle arrest and apoptosis.[1][4][5][6] In stark contrast, "Impurity C of Calcitriol" is recognized as a substance related to the synthesis of Calcitriol, but its pharmacological properties, including any potential anti-proliferative activity, remain uncharacterized in the public domain. This guide will focus on the extensive experimental data supporting Calcitriol's anti-cancer properties.
Quantitative Analysis of Anti-Proliferative Effects: Calcitriol
The anti-proliferative efficacy of Calcitriol has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. A summary of reported IC50 values for Calcitriol is presented below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF10DCIS | Breast Cancer | 2.65 | [7] |
| MCF-7 | Breast Cancer | 24 | [7] |
| B16-F10 | Melanoma | 240 | [8] |
| MSTO-211H | Malignant Pleural Mesothelioma | ~10-100 (significant viability reduction) | [9] |
| REN | Malignant Pleural Mesothelioma | ~50-100 (significant viability reduction) | [9] |
| DOK | Oral Dysplasia | 100 (20% reduction in viability) | [2] |
| HT29 | Colorectal Cancer | >100 (no significant cell death up to 100 nM) | [10] |
| SW480 | Colorectal Cancer | >100 (no significant cell death up to 100 nM) | [10] |
Signaling Pathways Modulated by Calcitriol
Calcitriol exerts its anti-proliferative effects through both genomic and non-genomic signaling pathways, primarily mediated by the Vitamin D Receptor (VDR).
Genomic VDR Signaling Pathway
The classical genomic pathway involves Calcitriol binding to the VDR in the cytoplasm. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus.[8][11] In the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[8][11] This genomic action is responsible for long-term changes in cellular processes, including proliferation and differentiation.
Key Mechanisms of Anti-Proliferation
Calcitriol's regulation of gene transcription leads to several key anti-proliferative outcomes:
-
Cell Cycle Arrest: Calcitriol is known to induce cell cycle arrest, primarily at the G0/G1 phase.[4][5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[4][5]
-
Induction of Apoptosis: Calcitriol can trigger programmed cell death in cancer cells.[8][12][13] This is mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, which are key executioners of apoptosis.[8][12][13]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Calcitriol (or the compound of interest) and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the desired concentrations of Calcitriol or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a methanol/acetic acid solution, and then stain with a crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.
Conclusion
The available scientific evidence robustly supports the anti-proliferative effects of Calcitriol in a variety of cancer models. Its mechanisms of action, centered around the VDR, are well-characterized and offer multiple avenues for therapeutic intervention. In contrast, the biological activity of Impurity C remains undefined. For researchers in drug development, this highlights the critical importance of not only characterizing the primary active pharmaceutical ingredient but also understanding the potential biological effects of any process-related impurities. Future studies are warranted to determine if Impurity C possesses any anti-proliferative or other pharmacological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 5. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Effects of Calcitriol in Cancer Biology [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of VDR in anti-proliferative effects of calcitriol in tumor-derived endothelial cells and tumor angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Assessing Analytical Method Specificity for Calcitriol Impurity C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of analytical methods for assessing the specificity of assays for Calcitriol Impurity C, a known impurity of the active form of vitamin D3, Calcitriol. Specificity, as defined by the International Council for Harmonisation (ICH) guidelines, is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Understanding Calcitriol Impurity C
Calcitriol Impurity C is identified as the triazoline adduct of pre-calcitriol, with the molecular formula C₃₅H₄₉N₃O₅ and a molecular weight of approximately 591.79 g/mol [1]. Its formation is related to the complex synthesis and potential degradation pathways of Calcitriol. Due to the potent nature of Calcitriol, stringent control over its impurities is essential.
Core Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for routine quality control, including assay and impurity profiling of Calcitriol[2]. For enhanced sensitivity and structural identification, particularly at low levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed[2].
Comparison of Analytical Methods
While specific comparative quantitative data for Calcitriol Impurity C is not extensively available in public literature, a comparison can be drawn based on the validation of methods for Calcitriol and other vitamin D analogues.
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Good to Excellent. Achieved through chromatographic separation. Peak purity analysis using a Diode Array Detector (DAD) can further confirm specificity. | Excellent. Highly specific due to the selection of precursor and product ions (MRM). Less susceptible to co-eluting non-isobaric interferences. |
| Sensitivity (LOD/LOQ) | Generally in the ng/mL range. A study on Calcitriol and its isomer reported LODs around 40 ng/mL[3]. | High sensitivity, typically in the pg/mL range. A method for Calcitriol in plasma demonstrated a dynamic range starting from 1 ng/mL[4]. Derivatization can further enhance sensitivity[5][6]. |
| Precision (%RSD) | Typically <2% for intra-day and inter-day precision for related substances[3]. | Generally <15% for quality control samples in bioanalytical methods, but can be much lower for pharmaceutical analysis. |
| Accuracy (% Recovery) | Typically within 98-102% for spiked samples[3]. | Typically within 85-115% for bioanalytical methods, and tighter for pharmaceutical impurity quantification. |
| Linearity (R²) | R² > 0.99 is commonly achieved[3]. | R² > 0.99 is standard. |
| Primary Application | Routine quality control, stability testing, and quantification of known impurities at specified levels. | Confirmatory analysis, structural elucidation of unknown impurities, and quantification of trace-level impurities. |
Experimental Protocols
HPLC-UV Method for Specificity Assessment
This protocol is a representative method for assessing the specificity of an analytical method for Calcitriol Impurity C.
Objective: To demonstrate the ability of the HPLC method to separate Calcitriol Impurity C from Calcitriol, other known impurities, and potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water[3]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Solution Preparation:
-
Blank: Diluent (e.g., Acetonitrile:Water 50:50)
-
Calcitriol Standard Solution: Prepare a solution of Calcitriol reference standard at the working concentration.
-
Calcitriol Impurity C Standard Solution: Prepare a solution of Calcitriol Impurity C reference standard.
-
Spiked Solution: Prepare a solution of Calcitriol spiked with Calcitriol Impurity C and other known impurities at their specified limits.
-
-
Forced Degradation Studies:
-
Expose the Calcitriol drug substance to various stress conditions to induce degradation[7][8]. Conditions should include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light
-
-
Prepare solutions of the stressed samples for analysis.
-
-
Chromatographic Analysis:
-
Inject the blank, Calcitriol standard, Calcitriol Impurity C standard, spiked solution, and each of the stressed sample solutions into the HPLC system.
-
-
Acceptance Criteria for Specificity:
-
The peak for Calcitriol Impurity C in the spiked solution should be well-resolved from the Calcitriol peak and other impurity peaks (Resolution > 2.0).
-
No interfering peaks should be observed at the retention time of Calcitriol Impurity C in the blank chromatogram.
-
The degradation chromatograms should show that the analytical method can separate the degradation products from the main Calcitriol peak and the Impurity C peak. Peak purity analysis of the Calcitriol and Impurity C peaks should be performed to ensure they are spectrally homogeneous.
-
LC-MS/MS Method for Enhanced Specificity
This method provides a higher degree of specificity and is particularly useful for confirmation and trace-level analysis.
Instrumentation:
-
LC System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Procedure:
-
Sample Preparation: Similar to the HPLC-UV method. For very low concentrations, a sample concentration step may be required. Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to improve ionization efficiency and sensitivity[9][10].
-
Method Development:
-
Optimize chromatographic conditions to achieve good separation of Calcitriol and its impurities.
-
Optimize MS parameters by infusing standard solutions of Calcitriol and Calcitriol Impurity C to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Monitor the specific MRM transitions for Calcitriol and Calcitriol Impurity C. The detection of the correct precursor-product ion pair at the expected retention time provides very high specificity.
-
Visualizing the Workflow
To illustrate the process of assessing analytical method specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing the specificity of analytical methods.
Caption: Logical relationship of forced degradation studies.
Conclusion
The specificity of an analytical method for Calcitriol Impurity C is paramount for ensuring the quality and safety of Calcitriol drug products. While HPLC-UV is a robust and widely used technique for routine analysis, LC-MS/MS offers superior specificity and sensitivity, making it an invaluable tool for confirmatory testing and the analysis of trace-level impurities. A thorough validation of the chosen method, including forced degradation studies, is essential to demonstrate its suitability for its intended purpose in a regulated environment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 6. ijbio.com [ijbio.com]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a sensitive LC/MS/MS method for vitamin D metabolites: 1,25 Dihydroxyvitamin D2&3 measurement using a novel derivatization agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Calcitriol Impurity C
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of Calcitriol Impurity C, a potent compound utilized in pharmaceutical research and development. Adherence to these protocols is essential to ensure the safety of laboratory personnel and compliance with environmental regulations. The following procedures offer a direct, step-by-step approach to managing waste containing this substance.
Calcitriol Impurity C is classified as a hazardous substance, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] Therefore, all materials contaminated with this compound must be treated as hazardous waste and disposed of according to stringent protocols.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification |
| Gloves | Chemical-resistant |
| Eye Protection | Safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in case of inadequate ventilation or when handling powders |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
This category includes, but is not limited to, contaminated weighing paper, pipette tips, vials, and any other disposable labware that has come into contact with Calcitriol Impurity C.
-
Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C".[2]
-
-
Liquid Waste:
-
This includes solutions containing Calcitriol Impurity C and any contaminated solvents.
-
Collect all liquid waste in a designated, leak-proof, and sealable container.[2]
-
The container must be clearly labeled as "Hazardous Waste," with the chemical name "Calcitriol Impurity C" and the approximate concentration.[2]
-
Crucially, do not allow any wash water from cleaning equipment to enter drains. [2][3] All wash water must be collected and treated as hazardous waste.[2][3]
-
2. Spill Management:
In the event of a spill, the following steps must be taken immediately to mitigate exposure and contamination:
-
Evacuate non-essential personnel from the affected area.
-
Wearing appropriate PPE, dampen the spilled solid material with water to prevent it from becoming airborne.[2]
-
Carefully sweep or vacuum the spilled material into a designated hazardous waste container.[3] If a vacuum is used, it must be equipped with a HEPA filter.[2][3]
-
Thoroughly clean the spill area with a suitable detergent or solvent.[3]
-
All cleaning materials, including wipes and absorbents, must be collected and disposed of as hazardous waste.[3]
3. Storage of Hazardous Waste:
-
Store all sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Ensure the storage area is away from incompatible materials, such as oxidizing agents.[2]
4. Final Disposal:
-
All waste containing Calcitriol Impurity C must be disposed of as hazardous waste.[2]
-
The disposal must be handled by a licensed hazardous waste management company, in strict accordance with all applicable local, state, and federal regulations.[2][3]
Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of Calcitriol Impurity C.
Caption: Logical workflow for the safe disposal of Calcitriol Impurity C.
References
Essential Safety and Logistical Guidance for Handling Calcitriol Impurity C
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Calcitriol Impurity C. Given the limited specific toxicological data available for this impurity, a precautionary approach is mandated. Calcitriol, the active pharmaceutical ingredient (API), is a hormonally active form of vitamin D.[1][][3] Therefore, its impurities must be handled as highly potent active pharmaceutical ingredients (HPAPIs) to minimize occupational exposure and ensure a safe laboratory environment.[4][5][6]
Core Safety Principles
Due to its classification as a potent compound, all operations involving Calcitriol Impurity C should adhere to the principles of containment and exposure control. Engineering controls are the primary means of protection, supplemented by appropriate personal protective equipment (PPE).[4][7] A thorough risk assessment should be conducted before any handling of the material to identify potential hazards.[8]
Data Presentation
Chemical and Physical Properties of Calcitriol Impurity C
| Property | Value |
| Synonyms | Triazoline Adduct of pre-Calcitriol; pre-Calcitriol PTAD Adduct (Mixture of Diastereomers) |
| Molecular Formula | C35H49N3O5 |
| Molecular Weight | 591.78 g/mol |
| Appearance | White to Off-White Solid |
| Purity | >98% |
| Storage | Store lyophilized at -20°C, keep desiccated. In solution, store at -20°C. |
Source:[][9]
Occupational Exposure Bands (OEB) for Potent Compounds
While a specific Occupational Exposure Limit (OEL) for Calcitriol Impurity C has not been established, a banding approach is recommended for handling compounds with insufficient toxicological data.[7][10] Based on the activity of Calcitriol, Impurity C should be handled under conditions suitable for at least OEB 3 or 4.
| OEB | Exposure Range | Handling Requirements |
| 3 | 1 - 10 µg/m³ | Closed systems, ventilated enclosures, specific PPE. |
| 4 | < 1 µg/m³ | High-containment systems (isolators, glove boxes), full PPE with respiratory protection. |
Experimental Protocols: Safe Handling Workflow
The following workflow outlines the necessary steps for safely handling Calcitriol Impurity C in a laboratory setting.
Caption: Workflow for the safe handling of Calcitriol Impurity C.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential for minimizing exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Recommended PPE for Handling Calcitriol Impurity C
| PPE Category | Item | Specifications |
| Body Protection | Disposable Coverall | "Bunny suit" with integrated hood and shoe covers.[11] Made of a material like Tyvek®.[12] |
| Gown | Long-sleeved, seamless, disposable, with tight-fitting cuffs, closing in the back.[11] | |
| Hand Protection | Double Gloves | Two pairs of chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Respirator | A powered air-purifying respirator (PAPR) is recommended, especially when handling powders or when engineering controls are insufficient.[10][13] An N95 respirator may be suitable for low-dust operations within a fume hood.[11] |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn over safety goggles, especially when there is a splash hazard.[11] |
| Foot Protection | Shoe Covers | Worn over laboratory shoes.[11] |
Operational Plans
Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE, including gloves and a lab coat, during unpacking.
-
If there is any sign of a spill, implement spill management procedures immediately.
-
Verify the container label and log the material into the chemical inventory.
-
Store the container in a designated, secure, and well-ventilated location at -20°C.
Weighing and Sample Preparation
-
All weighing and sample preparation of solid Calcitriol Impurity C must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box/isolator to minimize the risk of aerosolization.[4][8]
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
Clean and decontaminate all equipment and surfaces thoroughly after use.
Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid material with a suitable solvent to prevent dusting.
-
Carefully sweep or wipe the material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable detergent or solvent and collect the cleaning materials as hazardous waste.[14]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the institutional Environmental Health and Safety (EHS) department.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Disposal Plans
All waste generated from handling Calcitriol Impurity C must be treated as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for Calcitriol Impurity C.
Detailed Disposal Protocols
-
Solid Waste:
-
Includes contaminated gloves, gowns, shoe covers, weigh papers, pipette tips, and vials.
-
Place all solid waste into a designated, puncture-resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "Calcitriol Impurity C".[14]
-
-
Liquid Waste:
-
Includes solutions containing Calcitriol Impurity C and contaminated solvents.
-
Collect all liquid waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.[14]
-
-
Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[14]
-
-
Final Disposal:
References
- 1. adooq.com [adooq.com]
- 3. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. iom-world.org [iom-world.org]
- 7. pharmtech.com [pharmtech.com]
- 8. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 9. Impurity C of Calcitriol | TargetMol [targetmol.com]
- 10. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 13. aiha.org [aiha.org]
- 14. benchchem.com [benchchem.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
